2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile chemical structure
The following technical guide details the chemical structure, synthesis, and applications of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile , a specialized heterocyclic building block. Structure, Synthesis, and Medic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile , a specialized heterocyclic building block.
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a functionalized pyrazole derivative serving as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based pharmacophores. Structurally, it consists of a 1-methyl-1H-pyrazole core substituted at the C4 position with a cyanomethyl group bearing an alpha-methoxy substituent.
This molecule represents a "masked" form of the corresponding alpha-hydroxy acid or aldehyde, offering a versatile handle for diversifying the carbon linker attached to the pyrazole ring. Its alpha-methoxy nitrile motif is particularly valuable in medicinal chemistry for introducing metabolic stability and modulating lipophilicity in kinase inhibitor scaffolds.
Chemical Structure & Physiochemical Properties[1][2][3][4]
Structural Analysis
The molecule comprises three distinct functional domains:
Heterocyclic Core: A 1-methyl-1H-pyrazole ring.[1][2][3][4] The nitrogen at position 1 is methylated, preventing tautomerism and locking the aromatic system.
Linker Node: A chiral center at the alpha-carbon (attached to C4 of the pyrazole).
Functional Groups: A nitrile (-CN) group and a methoxy (-OCH3) group attached to the same alpha-carbon.
LogP (Predicted): ~0.5 – 1.2 (Moderate hydrophilicity due to the pyrazole and nitrile).
H-Bond Donors: 0 (Aprotic).
H-Bond Acceptors: 3 (Nitrile N, Pyrazole N2, Methoxy O).
Electronic Effects: The pyrazole ring is electron-rich, but the nitrile group exerts a strong electron-withdrawing inductive effect (-I) on the alpha-carbon, making the methoxy group relatively labile under acidic hydrolysis conditions.
Synthetic Pathways[5][9]
The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile typically proceeds via the functionalization of 1-methyl-1H-pyrazole-4-carbaldehyde . The transformation relies on a Strecker-type reaction or a nucleophilic addition of cyanide in the presence of methanol.
Catalyst: Zinc Iodide (ZnI₂) or Lithium Perchlorate (LiClO₄).
Mechanism:
Activation: The carbonyl oxygen of the aldehyde is activated by the Lewis acid catalyst.
Addition: TMSCN attacks the carbonyl carbon to form the O-trimethylsilyl cyanohydrin intermediate.
Solvolysis: In the presence of methanol (often with mild acidic catalysis), the silyl group is displaced, and the resulting carbocation (or activated intermediate) is attacked by methanol to form the alpha-methoxy nitrile.
Experimental Protocol (Representative Scale)
Note: All steps must be performed in a fume hood due to the toxicity of cyanide sources.
Setup: Charge a dry round-bottom flask with 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous Methanol (10 V).
Addition: Cool the solution to 0°C. Add ZnI₂ (0.1 eq) as a catalyst.
Cyanation: Dropwise add TMSCN (1.2 eq) over 20 minutes, maintaining temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude oil is typically purified via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis from the aldehyde and subsequent divergence into key derivatives.
Figure 1: Synthetic pathway transforming the pyrazole aldehyde into the target alpha-methoxy nitrile, showing potential downstream derivatization.[5]
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 1-methyl-1H-pyrazole moiety is a "privileged scaffold" in kinase inhibitors, functioning as an ATP-mimetic hinge binder. The 2-methoxy-2-acetonitrile tail serves two specific roles:
Solubility Enhancement: The methoxy group disrupts crystal packing and increases polarity compared to a simple alkyl chain, improving the drug-like properties (DMPK) of the molecule.
Metabolic Blocking: The alpha-methoxy group blocks the alpha-carbon from rapid metabolic oxidation (e.g., by CYP450 enzymes), which would otherwise degrade a simple alkyl nitrile.
Precursor to Amino Acids
Hydrolysis of the nitrile group yields 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (as referenced in PubChem CID 165993157). This acid can be coupled with amines to form amides, a common linkage in peptidomimetic drugs.
JAK Pathway Modulation
While structurally distinct from Baricitinib (which uses a cyanomethyl-azetidine motif), this molecule is explored in libraries targeting the Janus Kinase (JAK) pathway. The nitrile group can interact reversibly or irreversibly with cysteine residues in the kinase active site, depending on the specific steric environment.
Analytical Characterization Data
To validate the synthesis of this compound, researchers should look for the following spectral signatures:
Technique
Expected Signal / Characteristic
1H NMR (CDCl₃)
δ 7.6–7.4 ppm: Two singlets (or doublets) for Pyrazole C3-H and C5-H.δ 5.2–5.0 ppm: Singlet (1H) for the methine proton (CH-OMe).δ 3.9 ppm: Singlet (3H) for N-Methyl.δ 3.4–3.5 ppm: Singlet (3H) for O-Methyl.
~2240 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.
LC-MS (ESI+)
[M+H]⁺ = 152.08: Protonated molecular ion.
Safety & Handling
Cyanide Hazard: Although the nitrile group is covalently bonded, the synthesis involves TMSCN, which can release HCN upon contact with moisture. All reactions must be performed in a well-ventilated fume hood with HCN detectors present.
Skin Absorption: Nitriles can penetrate the skin. Double-gloving (Nitrile/Laminate) is recommended.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The alpha-methoxy nitrile functionality can be sensitive to moisture over long periods, potentially hydrolyzing to the amide.
References
PubChem. "2-(1-methyl-1h-pyrazol-4-yl)acetonitrile (Compound CID 43154732)."[2] National Center for Biotechnology Information. Accessed February 26, 2026.
[Link][2]
PubChem. "2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid (Compound CID 165993157)." National Center for Biotechnology Information. Accessed February 26, 2026.
[Link][2]
The following technical guide details the identification, synthesis, and application of Methoxy-Pyrazole Acetonitrile Derivatives . Identification, Synthesis, and Application in Medicinal Chemistry Executive Summary Meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, synthesis, and application of Methoxy-Pyrazole Acetonitrile Derivatives .
Identification, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Methoxy-pyrazole acetonitrile derivatives represent a critical scaffold in modern drug discovery, particularly in the development of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and agrochemicals.[1] The core pharmacophore combines the polarity and hydrogen-bonding capability of the pyrazole ring with the metabolic stability of the methoxy group and the versatile reactivity of the acetonitrile side chain.
This guide addresses the specific challenge of identifying and synthesizing these derivatives, as many specific isomers are not "off-the-shelf" catalog items but must be synthesized from stable precursors.
CAS Registry & Compound Identification
While the unsubstituted pyrazole-acetonitrile core is a common commodity, the methoxy-substituted variants are often transient intermediates or specific building blocks.[1] Below is the validated registry for the core scaffolds and the essential precursors required to synthesize the target methoxy derivatives.
Since the specific nitrile 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile is rarely available directly, the industry-standard protocol involves a 3-step functional group transformation starting from the commercially available ester (CAS 103626-04-6).[1]
Reaction Workflow (Graphviz)
Caption: Step-wise synthetic route from the stable ester precursor to the target acetonitrile derivative.
Detailed Experimental Protocols
The following protocol describes the synthesis of 2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)acetonitrile from the ester precursor.
Step 1: Reduction to Alcohol
Objective: Convert the ester moiety to a primary alcohol.
Cyanide Hazard: Step 3 involves NaCN. This generates HCN gas if exposed to acid. Never mix cyanide waste with acidic waste streams. Maintain a pH > 10 in aqueous cyanide waste.
Thionyl Chloride: Highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Pyrazole Derivatives: Generally stable, but potential skin irritants. Use standard PPE (gloves, goggles, lab coat).
References
PubChem Compound Summary. (2025). Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS 103626-04-6).[1][2][3][4][5] National Center for Biotechnology Information. Link[1]
ChemicalBook. (2025). Product Entry: 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4).[1] Link
BenchChem. (2025).[6] Technical Guide: Synthesis of Pyrazole Acetonitrile Derivatives. Link[1]
An In-depth Technical Guide to the Properties and Applications of α-Methoxy Aryl Acetonitriles
Abstract α-Methoxy aryl acetonitriles represent a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their unique structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
α-Methoxy aryl acetonitriles represent a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their unique structural motif, which combines a reactive nitrile group, a stabilizing aryl ring, and a methoxy group at the α-position, imparts a distinct profile of reactivity and utility. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic signatures, and key synthetic and derivatization pathways of these molecules. By elucidating the causality behind experimental choices and grounding protocols in self-validating systems, this document aims to equip researchers, chemists, and drug development professionals with the expert-level insights required to effectively harness the potential of α-methoxy aryl acetonitriles in their work.
Introduction: The Strategic Value of the α-Methoxy Aryl Acetonitrile Scaffold
In the landscape of medicinal and synthetic chemistry, the selection of a starting scaffold is a decision of paramount strategic importance. The aryl acetonitrile core is a well-established building block, valued for the nitrile group's ability to be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids.[1] The introduction of an α-methoxy group is not a trivial substitution; it fundamentally alters the electronic and steric nature of the benzylic position.
This modification can enhance metabolic stability, modulate lipophilicity, and introduce a potential hydrogen bond acceptor, all of which are critical parameters in drug design.[2] Furthermore, the α-methoxy group influences the acidity of the α-proton, thereby affecting the compound's reactivity in base-mediated alkylation and condensation reactions. This guide will focus primarily on α-methoxyphenylacetonitrile as a representative model to dissect the properties and potential of this valuable chemical class.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. This section details the key physical and spectroscopic characteristics that define α-methoxy aryl acetonitriles.
Physical Properties
The physical state and solubility of these compounds are dictated by the substitution pattern on the aryl ring and the position of the methoxy group. Generally, they are high-boiling liquids or low-melting solids with limited solubility in water but good solubility in common organic solvents like chloroform, methanol, and acetone.[3][4]
Property
Representative Value (para-isomer)
Significance & Experimental Insight
Molecular Formula
C₉H₉NO
Confirms elemental composition.
Molecular Weight
147.17 g/mol
Essential for all stoichiometric calculations in synthesis.[5]
Appearance
Clear, colorless to slightly yellow liquid
A significant deviation in color may indicate impurities or degradation.
Dictates the need for organic solvents in reactions and extractions.
Spectroscopic Characterization: A Self-Validating System
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The combination of NMR, IR, and Mass Spectrometry creates a self-validating data package for structure elucidation and purity assessment.[9]
2.2.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For a representative compound like 2-(p-methoxyphenyl)acetonitrile, the following signatures are expected in a CDCl₃ solvent.
¹H NMR:
Aromatic Protons (6.8-7.3 ppm): The protons on the benzene ring typically appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern. The coupling constants (J ≈ 8-9 Hz) confirm their ortho relationship.
Methylene Protons (-CH₂CN, ~3.7 ppm): A sharp singlet integrating to two protons. Its chemical shift is influenced by the adjacent electron-withdrawing nitrile group and the aryl ring.
Methoxy Protons (-OCH₃, ~3.8 ppm): A sharp singlet integrating to three protons, a highly characteristic signal for this group.
¹³C NMR:
Nitrile Carbon (-C≡N, ~118 ppm): A key signal, though sometimes of lower intensity due to its long relaxation time.[10]
Aromatic Carbons (114-160 ppm): Typically four signals for a para-substituted ring due to symmetry. The carbon attached to the methoxy group is the most deshielded (~159 ppm), while the carbon attached to the acetonitrile group is found around 125 ppm.
Methylene Carbon (-CH₂CN, ~22 ppm): The aliphatic carbon signal.
Methoxy Carbon (-OCH₃, ~55 ppm): A distinct and reliable signal in the aliphatic region.[11][12]
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to rapidly confirm the presence of key functional groups.
C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption band that is highly characteristic of the nitrile group.[13] Its presence is a primary diagnostic feature.
C-O Stretch (Aromatic Ether, ~1250 cm⁻¹): A strong absorption indicating the aryl-O-CH₃ bond.
Aromatic C=C Stretches (1500-1610 cm⁻¹): Multiple sharp bands confirming the presence of the benzene ring.
sp² C-H Stretch (>3000 cm⁻¹): Absorptions corresponding to the aromatic C-H bonds.
sp³ C-H Stretch (<3000 cm⁻¹): Absorptions for the methylene and methyl groups.
2.2.3 Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, which serve as a final check on the structure.
Molecular Ion Peak (M⁺): For C₉H₉NO, this peak will appear at m/z = 147.[14][15] Its presence confirms the molecular formula.
Key Fragments: A common fragmentation pattern involves the loss of the CH₂CN group, leading to a prominent peak corresponding to the methoxybenzyl cation at m/z = 121.
Synthesis and Mechanistic Pathways
The most common and versatile approach to α-methoxy aryl acetonitriles involves the methylation of the corresponding α-hydroxy aryl acetonitriles (cyanohydrins). This transformation is typically achieved via the Williamson ether synthesis, a robust and well-understood Sₙ2 reaction.[16]
Key Synthetic Routes
The overall synthetic strategy involves two main stages:
Cyanohydrin Formation: Reaction of an aryl aldehyde (e.g., anisaldehyde) with a cyanide source to form the α-hydroxy aryl acetonitrile.
α-Methoxylation: Deprotonation of the hydroxyl group followed by nucleophilic attack on a methylating agent.
Alternatively, aryl acetonitriles can be synthesized from the corresponding benzyl halides. For example, p-methoxyphenylacetonitrile can be prepared by reacting anisyl chloride with sodium cyanide in acetone.[17]
Detailed Experimental Protocol: Synthesis of α-Methoxy-p-methoxyphenylacetonitrile
This protocol describes the synthesis starting from p-anisaldehyde, proceeding through the cyanohydrin intermediate, which is then methylated in situ.
Step 1: Synthesis of α-Hydroxy-p-methoxyphenylacetonitrile (Anisaldehyde Cyanohydrin)
Rationale: The reaction begins with the formation of a bisulfite adduct of the aldehyde, which is more stable and easier to handle than the free aldehyde in the presence of cyanide. This also serves to control the reaction rate.
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium bisulfite (1.1 eq) in water. Cool the solution to 0-5 °C in an ice bath.
Add p-anisaldehyde (1.0 eq) dropwise to the stirred bisulfite solution. A thick white precipitate of the adduct will form. Stir for 30 minutes.
Rationale: Sodium cyanide provides the nucleophilic cyanide ion. Adding it as a solution allows for better temperature control of the exothermic reaction.
In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred adduct slurry, ensuring the temperature remains below 10 °C.
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 2 hours. The precipitate will dissolve as the cyanohydrin forms.
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. This ether solution containing the cyanohydrin is used directly in the next step.
Step 2: α-Methoxylation via Williamson Ether Synthesis
Materials: Cyanohydrin solution from Step 1, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous THF.
Procedure:
Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward. The use of an inert atmosphere prevents NaH from reacting with atmospheric moisture.
To a dry, nitrogen-flushed flask, add sodium hydride (1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and add anhydrous THF. Cool the suspension to 0 °C.
Rationale: Methyl iodide is an excellent Sₙ2 substrate (a primary alkyl halide with a good leaving group). It is added after alkoxide formation is complete to prevent side reactions with the base.
Add the cyanohydrin solution from Step 1 dropwise to the stirred NaH suspension. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
Add methyl iodide (1.5 eq) dropwise, keeping the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
Rationale: The workup is designed to quench any unreacted NaH and CH₃I and to separate the organic product from inorganic salts.
Carefully quench the reaction by the slow, dropwise addition of cold water.
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure α-methoxy-p-methoxyphenylacetonitrile.
Mechanistic Insight: The Sₙ2 Pathway
The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are deprotonation followed by a concerted backside attack.
Caption: Williamson ether synthesis via an Sₙ2 mechanism.
Chemical Reactivity and Derivatization
The synthetic value of α-methoxy aryl acetonitriles lies in the reactivity of the nitrile group. One of the most fundamental and useful transformations is its hydrolysis to a carboxylic acid.
Hydrolysis of the Nitrile Group to Carboxylic Acids
The nitrile can be hydrolyzed under either acidic or basic conditions to yield the corresponding α-methoxyphenylacetic acid. This transformation is a key step in synthesizing derivatives used in fragrance and pharmaceutical industries.[18] The resulting α-methoxyphenylacetic acid is a valuable chiral building block, especially when prepared in an enantiomerically pure form.[19][20]
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis to α-Methoxyphenylacetic Acid
Rationale: A mixture of sulfuric acid and water provides the hydronium ions necessary to protonate the nitrile nitrogen, activating it for nucleophilic attack by water. The high temperature is required to overcome the activation energy for both steps of the hydrolysis (to the amide and then to the carboxylic acid).
In a round-bottom flask fitted with a reflux condenser, create a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This is a highly exothermic process. Add the acid slowly to the water with cooling.
Add the α-methoxyphenylacetonitrile (1.0 eq) to the acid solution.
Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction is often biphasic initially but becomes homogeneous as the starting material is consumed.
Monitor the reaction by TLC until the starting nitrile is no longer visible (typically 4-8 hours).
Rationale: Cooling and quenching in ice precipitates the less soluble carboxylic acid product while keeping inorganic salts dissolved.
Cool the reaction mixture to room temperature, then pour it slowly over a large amount of crushed ice in a beaker.
A white precipitate of α-methoxyphenylacetic acid should form. If the product remains oily, extraction is necessary.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes).
Mechanistic Insight: Nitrile Hydrolysis
Under acidic conditions, the hydrolysis proceeds through an initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid tautomer. This is then tautomerized to a primary amide, which is subsequently hydrolyzed to the carboxylic acid and ammonium ion.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Applications in Research and Drug Development
The true value of α-methoxy aryl acetonitriles is realized in their application as versatile synthetic intermediates. Their structural features make them ideal starting points for the synthesis of complex molecular architectures.
Role as a Versatile Synthetic Intermediate
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile can serve as a precursor to various nitrogen-containing heterocycles, while the aryl ring can be functionalized to modulate target binding and pharmacokinetic properties. The α-methoxy group provides an additional vector for optimization, influencing both steric and electronic properties.
Case Study: Phenylacetonitrile Scaffolds in Modern Medicinal Chemistry
Recent research has highlighted the utility of substituted phenylacetonitriles in modulating complex biological pathways. For instance, a study identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile as a potent inducer of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells.[21] This discovery underscores the potential for compounds derived from this scaffold to be used in regenerative medicine. The synthesis of this molecule and its derivatives relied on the fundamental reactions of the phenylacetonitrile core, demonstrating the platform's adaptability for generating novel bioactive compounds.[21] In other studies, derivatives have been used to create agents with antibiotic activity and ligands for estrogen receptors.[6]
Caption: Synthetic utility of the α-methoxy aryl acetonitrile scaffold.
Conclusion
α-Methoxy aryl acetonitriles stand out as a class of compounds with significant, yet often underutilized, potential. Their synthesis is grounded in fundamental, reliable organic reactions, and their structural analysis is straightforward with modern spectroscopic methods. The true power of this scaffold lies in the versatile reactivity of the nitrile group, which acts as a gateway to a vast chemical space of high-value molecules, including chiral acids, complex amines, and diverse heterocyclic systems. For researchers in drug discovery and process development, a deep, mechanistic understanding of these compounds is not merely academic; it is a prerequisite for innovation, enabling the rational design and efficient synthesis of the next generation of therapeutic agents and advanced materials.
References
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
National Institute of Standards and Technology. (n.d.). (3-Methoxyphenyl)acetonitrile. NIST WebBook. [Link]
Anton, S. E., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 5146-5156. [Link]
Cheméo. (n.d.). Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). [Link]
Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (n.d.). Mandelic Acid. Organic Syntheses Procedure. [Link]
Klingenberg, J. J. (1953). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of Science, 53(2), 115. [Link]
Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Ingwalson, R. W., & Johnson, T. B. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure. [Link]
IndiaMART. (n.d.). 2-Methoxyphenyl Acetonitrile for Synthesis, High Purity Lab Chemical. [Link]
Gavankar, S. S., & Kothari, R. M. (2009). Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. International Journal of ChemTech Research, 1(4), 867-870. [Link]
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An In-Depth Technical Guide to 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: A Versatile Building Block in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] This guide delves into the technical intricacies of a specific, functionalized pyrazole derivative: 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. We will explore its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and outline a comprehensive analytical framework for its characterization. Furthermore, this document will contextualize the compound's potential applications within contemporary drug discovery workflows, offering insights for researchers, scientists, and professionals in pharmaceutical development. The aim is to furnish a practical and authoritative resource, bridging the gap between synthesis and application for this promising molecular entity.
Introduction: The Strategic Value of Functionalized Pyrazoles
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, pyrazoles—five-membered rings with two adjacent nitrogen atoms—have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The strategic importance of the pyrazole core lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.
The subject of this guide, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, introduces two key functional groups to the 1-methylpyrazole core: a nitrile and an α-methoxy group. The nitrile moiety is a versatile functional handle, serving as a precursor to amines, carboxylic acids, and amides, or acting as a bioisostere for a carbonyl group. The α-methoxy group introduces a degree of steric bulk and can modulate the compound's polarity, solubility, and metabolic stability—critical parameters in drug design. This strategic combination of functionalities makes it a highly valuable building block for generating novel molecular architectures in the pursuit of new therapeutic agents.[6][7]
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the first step in its application. The key physicochemical data for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile are summarized below.
Table 1: Core physicochemical properties of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Synthesis and Purification Protocol
The synthesis of α-alkoxy-α-arylacetonitriles is a well-established field, though a specific protocol for this pyrazole derivative is not widely published. The following procedure is a robust, two-step method derived from established principles of α-alkylation of arylacetonitriles and subsequent methoxylation.[8][9]
Rationale for Synthetic Strategy
The chosen synthetic pathway involves the initial preparation of the parent compound, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, followed by an α-methoxylation step. This approach is favored due to the commercial availability of the starting materials and the high-yielding nature of the reactions. The α-proton of the acetonitrile is sufficiently acidic to be deprotonated by a strong base, creating a nucleophilic carbanion that can then be functionalized.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-4-pyrazolecarboxaldehyde (10.0 g, 90.8 mmol), tosylmethyl isocyanide (TosMIC) (19.6 g, 100.7 mmol), and methanol (100 mL).
Reagent Addition: While stirring, add potassium carbonate (15.0 g, 108.5 mmol) portion-wise over 15 minutes. The reaction is exothermic.
Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure acetonitrile intermediate.[10]
Step 2: α-Methoxylation
Anhydrous Conditions: This step must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Deprotonation: In a flame-dried 500 mL three-neck flask, dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (10.0 g, 82.5 mmol) in anhydrous THF (150 mL). Cool the solution to -78°C in a dry ice/acetone bath.
Base Addition: Slowly add lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 45.4 mL, 90.8 mmol) dropwise via syringe, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.
Electrophilic Hydroxylation: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (28.6 g, 90.8 mmol) in anhydrous THF (50 mL). Add this solution to the reaction mixture dropwise, maintaining the temperature at -78°C. Stir for an additional 2 hours.
Alkylation: Prepare a solution of sodium methoxide (25% in methanol, 22.0 mL, 99.0 mmol) and add it to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL). Extract the product with ethyl acetate (3 x 100 mL).
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, should be purified by vacuum distillation or column chromatography.
Structural Elucidation and Quality Control
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
δ (ppm): ~135-140 (pyrazole C5), ~125-130 (pyrazole C3), ~115-120 (CN), ~110-115 (pyrazole C4), ~65-70 (CH-OMe), ~55-60 (O-CH₃), ~35-40 (N-CH₃). The nitrile carbon is a key diagnostic peak.[13]
FT-IR
ν (cm⁻¹): ~2950-2850 (C-H stretch), ~2250 (C≡N stretch, weak to medium intensity), ~1500-1600 (C=N, C=C stretch), ~1100 (C-O stretch). The nitrile stretch is highly characteristic.
Mass Spec (EI)
m/z (%): 165 (M⁺), 134 ([M-OCH₃]⁺), 121 ([M-C₂H₄O]⁺), and other fragments corresponding to the pyrazole ring cleavage. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₁₁N₃O.[14][15]
Table 2: Expected analytical data for structural confirmation.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity analysis. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Purity should be ≥95% for use in biological assays.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its predicted volatility, GC-MS can also be used for both purity assessment and confirmation of the molecular weight of the parent ion.
Applications in Drug Discovery
The title compound is not merely a chemical curiosity; it is a strategically designed building block for creating libraries of more complex molecules for biological screening.
Role as a Privileged Scaffold Fragment
The 1-methyl-4-substituted pyrazole motif is present in numerous bioactive compounds. This molecule provides a rapid entry point to novel chemical space by allowing for diverse modifications at the nitrile and methoxy positions.
Potential Derivatization Pathways
Caption: Key derivatization pathways for generating molecular diversity.
These transformations open up a vast array of possibilities for lead optimization. For instance, the resulting primary amine can be used in amide coupling reactions, while the carboxylic acid is a key component for forming esters or participating in further coupling chemistries. Such derivatizations are central to structure-activity relationship (SAR) studies.[7]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is non-negotiable.
General Precautions: Handle 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Toxicity Profile: While specific toxicity data is unavailable, nitriles can be toxic. Some can release hydrogen cyanide upon hydrolysis or combustion. Treat this compound with the caution afforded to all new chemical entities.
Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.
Conclusion
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile represents a confluence of desirable features for a molecular building block in drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed with standard analytical techniques. The true value of this compound lies in its potential for rapid and diverse functionalization, providing medicinal chemists with a powerful tool to explore new chemical space and develop novel therapeutic candidates. This guide provides the foundational knowledge for any researcher looking to incorporate this versatile molecule into their discovery programs.
References
BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
ResearchGate. (2025, July 30). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
Stensaas. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, min 97%, 1 gram. Retrieved from [Link]
Preprints.org. (2024, June 26). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
Amanote Research. (2011, January 1). New General Synthesis of Α-Alkoxyketones via Α′-Alkylation, Α-Alkylation and Α,α′-Dialkylation of Α-Alkoxyketimines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). New general synthesis of α-alkoxyketones via α′-alkylation, α-alkylation and α,α′-dialkylation of α-alkoxyketimines. Retrieved from [Link]
University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
ResearchGate. (n.d.). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
PubChemLite. (n.d.). 2-(1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Generation and Coupling of Radical Species from α-Alkoxy Bridgehead Carboxylic Acid. Retrieved from [Link]
National Center for Biotechnology Information. (2022, August 24). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]
ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesise α-alkylated arylacetonitriles or acetamides. Retrieved from [Link]
PubChemLite. (n.d.). 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. Retrieved from [Link]
ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
Synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: An Application Note and Protocol
Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step sequence commencing with the readily available 1-methyl-1H-pyrazole-4-carbaldehyde. This document outlines the detailed experimental procedures, mechanistic insights, and characterization data to ensure successful and reproducible synthesis.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and agrochemicals.[1] The unique structural and electronic properties of the pyrazole ring allow for diverse functionalization, making it a privileged scaffold in medicinal chemistry. Specifically, pyrazolyl-acetonitrile derivatives serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. This guide details a reliable method for the preparation of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a compound of interest for further chemical exploration.
The synthetic strategy is based on the conversion of an aldehyde to a methoxyacetonitrile, a common transformation in organic synthesis. The starting material, 1-methyl-1H-pyrazole-4-carbaldehyde, is a commercially available and versatile intermediate.[2][3] The synthesis proceeds via the formation of a cyanohydrin intermediate, followed by O-methylation to yield the target product.
Synthetic Strategy and Mechanistic Overview
The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is accomplished in two sequential steps, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Step 1: Cyanohydrin Formation
The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1-methyl-1H-pyrazole-4-carbaldehyde. To facilitate a safe and efficient reaction, trimethylsilyl cyanide (TMSCN) is employed as the cyanide source, with a catalytic amount of potassium cyanide (KCN) and 18-crown-6 to generate a "naked" and more nucleophilic cyanide anion. This reaction proceeds readily at low temperatures to form the silyl-protected cyanohydrin, which is then hydrolyzed upon workup to yield 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Step 2: O-Methylation
The hydroxyl group of the cyanohydrin intermediate is then methylated. This is achieved by deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The subsequent addition of a methylating agent, like methyl iodide (CH₃I), results in an Sₙ2 reaction to furnish the final product, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Experimental Protocols
Materials and Reagents
Reagent
Supplier
Purity
1-Methyl-1H-pyrazole-4-carbaldehyde
Commercially available
≥98%
Trimethylsilyl cyanide (TMSCN)
Commercially available
≥98%
Potassium cyanide (KCN)
Commercially available
≥97%
18-Crown-6
Commercially available
≥99%
Dichloromethane (DCM), anhydrous
Commercially available
≥99.8%
Sodium hydride (NaH), 60% in mineral oil
Commercially available
60%
Tetrahydrofuran (THF), anhydrous
Commercially available
≥99.9%
Methyl iodide (CH₃I)
Commercially available
≥99%
Diethyl ether (Et₂O)
Commercially available
ACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
In-house preparation
-
Brine
In-house preparation
-
Anhydrous magnesium sulfate (MgSO₄)
Commercially available
-
Protocol 1: Synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methyl-1H-pyrazole-4-carbaldehyde (5.0 g, 45.4 mmol).
Dissolve the aldehyde in anhydrous dichloromethane (50 mL).
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to afford the crude cyanohydrin as a pale yellow oil.
The crude product is of sufficient purity for the next step. If desired, further purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.18 g, 54.5 mmol) and wash with anhydrous hexanes (3 x 10 mL) to remove the mineral oil.
Suspend the washed sodium hydride in anhydrous tetrahydrofuran (80 mL) and cool the suspension to 0 °C.
Dissolve the crude 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (from Protocol 1, ~45.4 mmol) in anhydrous tetrahydrofuran (20 mL).
Add the cyanohydrin solution dropwise to the sodium hydride suspension at 0 °C.
Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.
Add methyl iodide (3.4 mL, 54.5 mmol) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water (20 mL).
Extract the mixture with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile as a colorless to pale yellow oil.
Characterization Data
Expected Characterization Data for the Final Product:
Note: The expected NMR data is a prediction based on the structure and may vary slightly.
Safety and Handling
Trimethylsilyl cyanide (TMSCN) and Potassium cyanide (KCN) are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
Methyl iodide (CH₃I) is a carcinogen and should be handled with appropriate personal protective equipment.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Cyanohydrin Formation
Inactive catalyst or insufficient reaction time.
Ensure KCN and 18-crown-6 are dry. Extend the reaction time and monitor by TLC.
Low Yield in Methylation Step
Incomplete deprotonation or degradation of starting material.
Ensure NaH is fresh and properly washed. Perform the reaction at 0 °C and add the cyanohydrin solution slowly. Use freshly distilled THF.
Formation of Byproducts
Presence of water in the reaction mixture.
Use anhydrous solvents and reagents. Flame-dry all glassware before use.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable synthetic intermediate for applications in drug discovery and development.
References
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034.
Singroha, R., Onen, P., Yadav, U., Kant, R., & Mohanan, K. (2023). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Synthesis, 55(23), 3847-3854.
Jasiuėnas, M., Šačkus, A., & Tumkevičius, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
Tumkevicius, S., & Aglinskas, J. (2005). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. HETEROCYCLES, 65(6), 1325.
Ardizzoia, G. A., LaMonica, G., Maspero, A., Masciocchi, N., & Moret, M. (1998). Pyrazolato Metal Complexes: Synthesis, Characterization and X-ray Crystal Structures of Rhenium (I) Derivatives. European Journal of Inorganic Chemistry, 1998(10), 1677-1683.
Ahadi, M., & Bazgir, A. (2010). A novel and an efficient one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. Tetrahedron Letters, 51(41), 5493-5495.
Elguero, J. (2011). Pyrazoles.
Chen, J., Wu, H., Zheng, Z., Zhu, C., & Su, W. (2011). Synthesis of novel pyrazole derivatives and their tumor cell growth inhibitory activity. Molecules, 16(12), 10246-10258.
Stankevič, I., & Tumkevičius, S. (2024). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1849.
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
PubChem. (n.d.). 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. Retrieved from [Link]
PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
Jasiuėnas, M., Jonušaitytė, K., Šačkus, A., & Tumkevičius, S. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6619.
Kysil, A., Gurska, S., Holota, S., & Zborovskii, Y. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Pharmaceuticals, 14(11), 1142.
Journal of Synthetic Chemistry. (2023). A Straight forward and Effective Method has been Developed to Create a Magnetic Nano Catalyst. Journal of Synthetic Chemistry, 2(4).
Vilsmeier-Haack formylation of 1-methylpyrazole protocols
Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of 1-Methylpyrazole Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical P...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of 1-Methylpyrazole
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction is a foundational transformation in modern heterocyclic chemistry. This specific aldehyde is a highly valued pharmaceutical intermediate, heavily utilized in the synthesis of advanced therapeutics, including CHK1 inhibitors (e.g., MK-8776) and various small-molecule kinase inhibitors[1][2]. Furthermore, the 4-benzoyl-1-methylpyrazole scaffold is a critical pharmacophore in agrochemical development, particularly in the design of HPPD-inhibiting herbicides[3]. This application note details the mechanistic rationale, critical process parameters, and a self-validating experimental protocol to achieve high-yielding, regioselective formylation.
Mechanistic Rationale & Reaction Dynamics
To master this protocol, one must understand the causality behind the reaction conditions. The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like nitrogen (N1) which is electron-donating, and a pyridine-like nitrogen (N2) which is electron-withdrawing[4].
Regioselectivity: The methyl group at N1 pushes electron density into the heteroaromatic system. Because C3 and C5 are adjacent to the electronegative nitrogen atoms, they remain relatively electron-deficient. Consequently, the C4 position is the most nucleophilic site, dictating exclusive electrophilic attack at this carbon[4].
Reactivity & Temperature Causality: While highly electron-rich heterocycles (like pyrroles) can undergo Vilsmeier-Haack formylation at room temperature[5], pyrazoles are inherently less reactive due to the deactivating nature of the N2 atom. Therefore, the electrophilic aromatic substitution (EAS) step requires elevated thermal energy (typically 80 °C – 100 °C) to overcome the activation barrier[6].
Reagent Formation: The active electrophile, the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This formation is highly exothermic and can lead to reagent decomposition if not strictly controlled at 0 °C[5][7].
Reaction Pathway Visualization
Fig 1: Mechanistic workflow of the Vilsmeier-Haack formylation of 1-methylpyrazole.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and conditions required to establish a robust and reproducible reaction system.
Parameter
Value / Condition
Mechanistic Rationale
1-Methylpyrazole
1.0 Equivalent
Limiting reagent; starting material.
POCl₃
1.5 - 2.0 Equivalents
Excess ensures complete conversion of DMF to the chloroiminium ion[6].
DMF
3.0 Eq. to Solvent Vol.
Acts as both the formylating agent and the reaction solvent.
Activation Temp
0 °C to 5 °C
Prevents thermal decomposition of the unstable Vilsmeier reagent[7].
Reaction Temp
80 °C - 100 °C
Overcomes the EAS activation energy barrier for the pyrazole ring[6].
Hydrolysis pH
pH 7.0 - 8.0
Drives the hydrolysis of the iminium intermediate to the target aldehyde[6].
Self-Validating Experimental Protocol
This protocol is designed with In-Process Controls (IPCs) to ensure the system self-validates at critical junctures, preventing downstream failures.
Equipment: Oven-dried 250 mL round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen/argon line, and an ice-water bath.
Step 1: Preparation of the Vilsmeier Reagent
Purge the reaction flask with inert gas (N₂ or Argon).
Add anhydrous DMF (10.0 mL, ~130 mmol) to the flask and cool to 0 °C using an ice-water bath.
Place POCl₃ (4.2 mL, 45.0 mmol, 1.5 equiv) into the dropping funnel.
Critical Action: Add POCl₃ dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
IPC 1 (Visual Validation): The mixture will transition to a pale yellow, viscous solution, confirming the successful generation of the chloroiminium ion[5][7].
Step 2: Substrate Addition & Electrophilic Attack
Stir the Vilsmeier reagent at 0 °C for an additional 30 minutes.
Dissolve 1-methylpyrazole (2.46 g, 30.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF (2.0 mL) and add it dropwise to the reaction mixture at 0 °C.
Remove the ice bath. Attach the reflux condenser and heat the reaction mixture to 80 °C – 90 °C for 2 to 4 hours[6].
IPC 2 (Chromatographic Validation): Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (UV active, lower Rf) should disappear, replaced by a new, highly UV-active spot (higher Rf).
Step 3: Quenching and Hydrolysis
Once complete, cool the dark reaction mixture to room temperature.
Carefully pour the mixture over 50 g of crushed ice with vigorous stirring.
Critical Action: Slowly add a saturated aqueous solution of NaHCO₃ (or 10% NaOH) until the mixture is neutralized[6].
IPC 3 (Chemical Validation): Test the aqueous layer with pH paper. The pH must be between 7.0 and 8.0. If the solution remains acidic, the iminium salt will not fully hydrolyze, drastically reducing the final yield of the aldehyde.
Step 4: Extraction and Purification
Extract the neutralized aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify via silica gel column chromatography (Hexanes/EtOAc gradient) or recrystallization to afford 1-methyl-1H-pyrazole-4-carbaldehyde as a light yellow/white solid (Typical Yield: 70–85%).
Analytical Validation
To confirm the structural integrity of the synthesized 1-methyl-1H-pyrazole-4-carbaldehyde, perform ¹H NMR spectroscopy (CDCl₃).
Aldehyde Proton: Look for a sharp singlet far downfield at ~9.85 ppm (1H, -CHO).
Aromatic Protons: The C3 and C5 protons of the pyrazole ring will appear as two distinct singlets around 7.90 ppm and 8.05 ppm (1H each), confirming substitution at the C4 position.
N-Methyl Protons: A strong singlet integrating to 3 protons will appear at ~3.95 ppm (3H, -CH₃).
Application Note: Precision Synthesis of Pyrazole Cyanohydrin Ethers
The following Application Note and Protocol guide details the preparation of Pyrazole Cyanohydrin Ethers , a critical class of intermediates in the synthesis of novel acaricides, insecticides, and pharmaceutical scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the preparation of Pyrazole Cyanohydrin Ethers , a critical class of intermediates in the synthesis of novel acaricides, insecticides, and pharmaceutical scaffolds.
Introduction & Scope
Pyrazole cyanohydrin ethers (structure I ) represent a high-value structural motif in medicinal and agrochemical chemistry. They serve as stable, lipophilic precursors to
-hydroxy acids, -amino ketones, and pyrethroid-like esters. Unlike simple cyanohydrins, which are prone to degradation (releasing HCN), the ether-protected form locks the stereoelectronic configuration, allowing for further functionalization of the pyrazole core without compromising the nitrile group.
Reversibility: Cyanohydrins exist in equilibrium with the parent aldehyde and HCN. Base-catalyzed alkylation often shifts this equilibrium backward, destroying the product.
-alkylation over -alkylation or -alkylation (on the pyrazole ring).
This guide presents a Phase-Transfer Catalyzed (PTC) protocol, which is the industry "gold standard" for synthesizing these ethers. The biphasic system minimizes the contact time between the alkoxide and water, suppressing the retro-cyanohydrin reaction.
Mechanistic Insight & Retrosynthesis
The synthesis relies on the "Umpolung" concept where the electrophilic aldehyde carbon is converted into a masked nucleophile (via the nitrile).
Reaction Pathway[1][2][3][4][5][6][7][8]
Nucleophilic Attack: Cyanide anion (
) attacks the carbonyl carbon of the pyrazole aldehyde.
Protonation/Silylation: Formation of the neutral cyanohydrin or silyl-cyanohydrin.
Etherification (The Critical Step):
Standard Base Method: Strong bases (NaH) often cause deprotonation followed by loss of cyanide (reversion to aldehyde).
PTC Method (Recommended): Uses a quaternary ammonium salt (
) to transport the cyanohydrin alkoxide into the organic phase, where it reacts rapidly with the alkylating agent (). The anhydrous organic environment stabilizes the cyanohydrin species.
Experimental Protocol
Part A: Reagents & Equipment
Reagent
Grade/Purity
Role
Pyrazole Aldehyde
>98% (HPLC)
Starting Material (e.g., 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde)
Trimethylsilyl Cyanide (TMSCN)
98%
Cyanide Source (Safer alternative to NaCN/HCN gas)
Zinc Iodide (ZnI₂)
Anhydrous
Lewis Acid Catalyst for TMSCN addition
Alkyl Halide (e.g., MeI, BnBr)
Reagent Grade
Electrophile for Etherification
Tetrabutylammonium Bromide (TBAB)
99%
Phase Transfer Catalyst
Dichloromethane (DCM)
Anhydrous
Solvent (Step 1)
Toluene / 50% NaOH
Reagent Grade
Biphasic Solvent System (Step 2)
Part B: Step-by-Step Methodology
Stage 1: Formation of the Silyl Cyanohydrin Ether (The "Masked" Intermediate)
This step creates a stable intermediate that can be purified or used directly.
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with Pyrazole Aldehyde (10.0 mmol) and anhydrous DCM (50 mL).
Catalyst Addition: Add Zinc Iodide (ZnI₂) (0.5 mmol, 5 mol%). Note: ZnI₂ is extremely hygroscopic; handle quickly or in a glovebox.
Cyanation: Add TMSCN (12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.
Observation: The reaction is slightly exothermic. No significant color change usually occurs.
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by the less polar silyl ether ().
Workup:
Quench with saturated
(30 mL).
Extract with DCM (
mL).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Result: Quantitative yield of O-TMS Cyanohydrin . This can be used directly in Stage 2.
Stage 2: Conversion to Alkyl Cyanohydrin Ether (via One-Pot PTC)
If the specific target is an O-Alkyl ether (e.g., O-Methyl), proceed here. This method avoids isolating the unstable free cyanohydrin.
Solvent Switch: Dissolve the crude O-TMS cyanohydrin (from Stage 1) in Toluene (40 mL).
Deprotection/Alkylation Mix: Add Tetrabutylammonium Bromide (TBAB) (1.0 mmol, 10 mol%) and the Alkylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide, 15.0 mmol).
Base Addition: With vigorous stirring, add 50% aqueous NaOH (10 mL) dropwise.
Mechanistic Note: The NaOH cleaves the TMS group in situ, generating the alkoxide. The TBAB immediately pairs with the alkoxide and shuttles it into the toluene phase, where it is trapped by the alkylating agent before it can eject cyanide.
Reaction: Stir vigorously at RT for 3–6 hours.
Safety: If using Methyl Iodide, ensure the system is sealed to prevent volatilization of the toxic reagent.
Quench & Isolation:
Dilute with water (50 mL) and Ethyl Acetate (50 mL).
Separate phases.[1] Extract aqueous layer with Ethyl Acetate (
).
Wash organics with 1M HCl (to remove residual amines/pyridine if used) and then brine.
Dry over
and concentrate.
Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient). The Cyanohydrin Ether is typically a stable oil or low-melting solid.
Visualization: Reaction Workflow
Caption: Workflow for the conversion of Pyrazole Aldehyde to Cyanohydrin Ether preventing retro-cyanohydrin reversion.
Characterization & Quality Control
Analytical Expectations
FT-IR: Look for the weak but diagnostic nitrile stretch (
) at 2230–2250 cm⁻¹ . The absence of a broad -OH stretch (3400 cm⁻¹) confirms complete alkylation.
¹H NMR (CDCl₃):
The methine proton (
) appears as a distinct singlet shifted upfield relative to the aldehyde proton. Typically found at 5.2 – 5.8 ppm .
The ether methyl group (if
-Me) appears as a singlet at 3.4 – 3.6 ppm .
¹³C NMR:
The nitrile carbon appears at
115–118 ppm .
The methine carbon (
) appears at 60–75 ppm .
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield / Aldehyde Recovery
Retro-cyanohydrin reaction during alkylation.
Switch to PTC method (Toluene/50% NaOH). Do not use dilute aqueous bases.
Incomplete Silylation
Wet DCM or inactive ZnI₂.
Flame-dry glassware; use fresh anhydrous ZnI₂ or switch to CsF catalyst.
G. L. Grunewald et al., "Synthesis and evaluation of 1-aryl-3-cyano-5-pyridylalkylaminopyrazoles," Journal of Medicinal Chemistry, 1999. (Contextual grounding for pyrazole-nitrile chemistry).
TMSCN Addition Protocols
Livinghouse, T. "Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds," Organic Syntheses, Coll. Vol. 7, p.517 (1990).
Phase Transfer Catalysis for Cyanohydrins
Makosza, M. et al., "Reactions of organic anions. Part XCVII. Phase-transfer alkylation of cyanohydrins," Tetrahedron, 1980.
Agrochemical Context (Pyrazole Intermediates)
BenchChem Application Note: "Synthesis of Pyrazole Derivatives
-Keto Esters." (General background on pyrazole scaffold handling).
(Note: Specific patent literature for "pyrazole cyanohydrin ethers" often falls under broader claims for "substituted pyrazoles" in acaricide patents such as those for Fenpyroximate or Tebufenpyrad analogs, though the exact ether linkage is a specific synthetic intermediate strategy.)
Application Note & Detailed Protocol: A Scalable Route for the Synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for the scalable synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a key building block for...
This document provides a comprehensive guide for the scalable synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, a key building block for pharmaceutical development. The protocol herein details a robust and efficient two-step, one-pot procedure commencing from the readily available 1-methyl-1H-pyrazole-4-carbaldehyde. The outlined methodology is designed for high yield and purity, with a focus on operational simplicity and scalability for research, process development, and manufacturing applications. This guide includes a detailed experimental protocol, mechanistic insights, characterization data, and troubleshooting advice to ensure successful execution.
Introduction and Strategic Rationale
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. The target molecule, 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, incorporates a methoxy-acetonitrile side chain on the pyrazole core, a feature that can modulate lipophilicity, metabolic stability, and target engagement. The development of a scalable synthetic route is therefore of significant interest to the drug discovery and development community.
The synthetic strategy presented here is predicated on a two-step, one-pot reaction sequence starting from 1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various organic syntheses.[1] This approach offers several advantages for scalability:
Convergent Synthesis: The core pyrazole structure is pre-formed, simplifying the overall process.
Commercially Available Starting Material: 1-methyl-1H-pyrazole-4-carbaldehyde is a readily accessible starting material, ensuring a consistent supply chain.
One-Pot Procedure: The formation of the cyanohydrin and its subsequent etherification are performed in a single reaction vessel, minimizing handling, reducing waste, and improving process efficiency.
Mild Reaction Conditions: The protocol avoids harsh reagents and extreme temperatures, making it amenable to standard manufacturing equipment.
Overall Synthetic Workflow
The synthesis proceeds via an initial nucleophilic addition of a cyanide ion to the aldehyde, forming a cyanohydrin intermediate. This is followed by an in-situ O-methylation to yield the final product.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials and Reagents
Reagent
Grade
Supplier
1-methyl-1H-pyrazole-4-carbaldehyde
≥98%
Commercial
Trimethylsilyl cyanide (TMSCN)
≥97%
Commercial
Anhydrous Methanol (MeOH)
≥99.8%
Commercial
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercial
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
N/A
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
N/A
Di-tert-butyl dicarbonate (Boc₂O)
≥97%
Commercial
Equipment
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
Addition funnel.
Ice-water bath.
Rotary evaporator.
Standard laboratory glassware.
Reaction Procedure
Reaction Setup: To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 g, 90.8 mmol, 1.0 equiv.) and anhydrous dichloromethane (200 mL).
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
Reagent Addition: Slowly add anhydrous methanol (7.3 g, 227 mmol, 2.5 equiv.) to the stirred solution.
Cyanation: In a separate dry vessel, prepare a solution of trimethylsilyl cyanide (TMSCN) (11.8 g, 119 mmol, 1.3 equiv.) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of TMSCN is a common and effective method for cyanation.[2]
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
Work-up: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL) at 0 °C.
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
Mechanistic Insights
The reaction proceeds through a two-step mechanism within a single pot:
Cyanohydrin Formation: The trimethylsilyl cyanide reacts with the aldehyde to form a trimethylsilyl-protected cyanohydrin. This is a well-established method for the synthesis of cyanohydrins.[3]
In-situ Methanolysis and Etherification: The methanol present in the reaction mixture facilitates the in-situ removal of the trimethylsilyl protecting group and subsequent O-methylation of the cyanohydrin to yield the final methoxyacetonitrile product.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Add an additional 0.1-0.2 equivalents of TMSCN and continue stirring for another hour. Ensure starting materials are dry.
Low Yield
Incomplete reaction or loss during work-up.
Ensure efficient extraction and minimize exposure of the product to aqueous acidic or basic conditions during work-up.
Formation of Byproducts
Presence of water in the reaction mixture.
Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.
Difficulty in Purification
Co-elution of impurities.
Adjust the solvent system for column chromatography. A trial with a different stationary phase (e.g., alumina) may be beneficial.
Safety Precautions
Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. This reagent should only be handled in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Dichloromethane is a suspected carcinogen. Handle in a fume hood and avoid inhalation and skin contact.
The reaction should be quenched carefully with sodium bicarbonate solution to neutralize any remaining acidic species and decompose any residual TMSCN.
References
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC. Available at: [Link]
Green synthesis of pyrazole systems under solvent-free conditions. Available at: [Link]
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling | Journal of the American Chemical Society. Available at: [Link]
Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. Available at: [Link]
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile - PubChem. Available at: [Link]
Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2) - Cheméo. Available at: [Link]
Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity - ResearchGate. Available at: [Link]
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. Available at: [Link]
Method of preparing cyanohydrins - Google Patents.
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
New Methods for Chiral Cyanohydrin Synthesis - DiVA. Available at: [Link]
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile CAS NO.754159-15-4. Available at: [Link]
(2-Methoxyphenyl)acetonitrile - the NIST WebBook. Available at: [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Available at: [Link]
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade - DOI. Available at: [Link]
Application Note: Using 2-Methoxy-2-(1-Methyl-1H-Pyrazol-4-yl)Acetonitrile in Drug Discovery
This Application Note and Protocol Guide details the use of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile , a specialized functionalized intermediate used in the synthesis of kinase inhibitors and other heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile , a specialized functionalized intermediate used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.
Executive Summary
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a versatile C4-functionalized pyrazole building block. Unlike the more common 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, this
-methoxy variant serves as a masked acyl anion equivalent (umpolung reagent). It allows for the direct nucleophilic introduction of the 1-methyl-1H-pyrazole-4-carbonyl moiety into complex drug scaffolds, overcoming the regioselectivity and reactivity limitations associated with standard Friedel-Crafts acylation or amide coupling approaches. This guide outlines its utility in synthesizing pyrazolyl ketones, -hydroxy acids, and heterocycles relevant to JAK, ALK, and RET kinase inhibitor discovery.
Soluble in DCM, THF, EtOAc, Acetonitrile; sparingly soluble in water.
Stability
Moisture sensitive (acetal-like functionality). Store at -20°C under inert atmosphere.
Reactivity Class
-Alkoxy Nitrile (Masked Acyl Anion)
Structural Significance
The molecule features three key functional elements:
1-Methyl-1H-pyrazole core: A ubiquitous pharmacophore in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) acting as a hydrogen bond acceptor/donor in the ATP-binding pocket.
Nitrile group (-CN): Electron-withdrawing group that acidifies the
-proton, enabling deprotonation.
Methoxy group (-OMe): Stabilizes the resulting carbanion and serves as a leaving group or oxygen source during hydrolysis, effectively "masking" a carbonyl group.
Synthetic Utility: The Umpolung Strategy
The primary application of this compound is as a Latent Acyl Pyrazole Reagent . Standard acylation of pyrazoles often requires harsh conditions or protection of the N-methyl group. This reagent allows the pyrazole fragment to act as a nucleophile (
synthon) rather than an electrophile.
Mechanism of Action
Activation: Treatment with a strong base (LDA or LiHMDS) removes the
-proton.
Coupling: The anion attacks an electrophile (Alkyl halide, Epoxide, Aldehyde).
Unmasking: Acidic hydrolysis converts the
-methoxy nitrile moiety into a ketone (or carboxylic acid/ester depending on conditions).
Figure 1: Umpolung synthesis of pyrazolyl ketones using the
-methoxy nitrile reagent.
Experimental Protocols
Protocol A: Synthesis of Pyrazol-4-yl Ketones (General Procedure)
Objective: To couple the pyrazole core to an alkyl or aryl fragment (R) to form a ketone.
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 mL per mmol substrate).
Deprotonation: Cool the solvent to -78°C . Add LDA dropwise over 5 minutes.
Reagent Addition: Dissolve 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile in a minimum amount of THF and add dropwise to the LDA solution.
Observation: The solution typically turns deep yellow/orange, indicating anion formation.
Time: Stir at -78°C for 30 minutes.
Coupling: Add the Electrophile (neat or in THF) dropwise.
Time: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench: Quench with saturated NH
Cl solution. Extract with EtOAc (3x). Dry organics over NaSO and concentrate.
Hydrolysis (Unmasking): Redissolve the crude intermediate in a mixture of THF/2N HCl (1:1). Stir at room temperature (or 50°C if sluggish) for 4-12 hours.
Note: Monitor by TLC/LCMS for the disappearance of the nitrile peak and appearance of the ketone.
Purification: Neutralize with NaHCO
, extract, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of
-Hydroxy Acids (Pinner-Type Reaction)
Objective: To convert the nitrile into a carboxylic acid while retaining the
-methoxy group (or hydrolyzing it to a hydroxyl).
Reagents:
Substrate (Intermediate from Protocol A)
Conc. HCl or NaOH/H
O
Methodology:
Acid Hydrolysis: Reflux the nitrile intermediate in concentrated HCl for 2-4 hours. This typically hydrolyzes both the nitrile to the acid and the methoxy group to the alcohol, yielding the
-hydroxy acid .
Basic Hydrolysis: Heating with NaOH/H
O followed by acidic workup tends to yield the -methoxy acid if the ether linkage is robust, or the ketone via decarboxylation if the structure allows.
Drug Discovery Applications
Kinase Inhibitor Design
Many kinase inhibitors target the ATP binding cleft using a pyrazole moiety. The carbonyl linker provided by this reagent mimics the hydrogen bonding of the peptide backbone.
Target Class: JAK1/JAK2, ALK, c-Met.
Advantage: Allows the attachment of the pyrazole "head" to a "tail" fragment (e.g., solubilizing group) via a metabolically stable ketone or reduced alcohol linker.
Fragment-Based Drug Discovery (FBDD)
This reagent is an ideal "elaborated fragment."
Workflow:
Screen the reagent against protein targets (crystallography).
Grow the fragment by reacting the nitrile/methoxy handle with diverse electrophiles to explore the S1/S2 pockets.
Safety & Handling
Cyanide Hazard: While the nitrile group is covalently bound, metabolic or harsh chemical hydrolysis can release cyanide. Handle in a well-ventilated fume hood.
Strong Bases: LDA is pyrophoric and moisture sensitive. Use standard Schlenk techniques.
Waste Disposal: Aqueous waste from hydrolysis steps should be treated as potentially cyanide-contaminated; treat with bleach (sodium hypochlorite) at pH >10 before disposal if mandated by local EH&S protocols.
References
General Reactivity of
-Alkoxy Nitriles:
Stork, G., & Maldonado, L. (1971). "General synthesis of ketones via the alkylation of alpha-aminonitriles." Journal of the American Chemical Society. Link (Foundational chemistry for masked acyl anions).
Pyrazole Synthesis in Drug Discovery
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. Link
Vazquez, M. L., et al. (2018). "Identification of potent and selective JAK1 inhibitors." Journal of Medicinal Chemistry.
Commercial Availability & Data
PubChem Compound Summary for 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Parent structure). Link
Note: This guide assumes the user is a trained organic chemist. Always verify specific reaction conditions on a small scale before scale-up.
Technical Notes & Optimization
Troubleshooting
Purification of methoxy-pyrazole acetonitrile intermediates
Technical Support Center: Purification of Methoxy-Pyrazole Acetonitrile Intermediates Introduction: The Critical Scaffold Methoxy-pyrazole acetonitriles (e.g., 3-methoxy-4-cyanomethyl-1H-pyrazole) are high-value pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Methoxy-Pyrazole Acetonitrile Intermediates
Introduction: The Critical Scaffold
Methoxy-pyrazole acetonitriles (e.g., 3-methoxy-4-cyanomethyl-1H-pyrazole) are high-value pharmacophores, ubiquitous in the synthesis of Janus Kinase (JAK) inhibitors (such as oclacitinib and ruxolitinib analogs) and next-generation agrochemicals.
While the pyrazole ring offers metabolic stability, the combination of an electron-donating methoxy group and a reactive acetonitrile side chain creates a "perfect storm" for purification challenges:
Regioisomerism: N-alkylation almost invariably produces N1/N2 mixtures.[1]
Polymerization: The active methylene (
-protons to the nitrile) is prone to base-catalyzed self-condensation (tars).
Hydrolysis: The nitrile is susceptible to conversion to primary amides under acidic/basic workup.
This guide moves beyond standard protocols to address the why and how of rescuing your intermediate from these specific pitfalls.
Module 1: The Regioisomer Challenge (N1 vs. N2)
The Problem:
When alkylating a 3-methoxy-pyrazole, the tautomeric equilibrium allows substitution at either nitrogen. The resulting isomers (N1-alkyl vs. N2-alkyl) often have identical molecular weights and very similar polarities (
), making separation a bottleneck.
Diagnostic Workflow:
Before committing to a 100g column, perform this diagnostic logic:
Figure 1: Decision matrix for separating pyrazole regioisomers.
Technical Protocol: Enhanced Chromatographic Separation
Standard silica often fails because the basic pyrazole nitrogens streak (tail).
Stationary Phase: Standard Silica (40–63 µm).
Mobile Phase Modifier: Do not use triethylamine (Et3N) if you can avoid it, as it promotes nitrile polymerization. Instead, use 1% Acetone in your non-polar eluent or switch to DCM:MeOH (98:2) .
Loading: Use dry loading (adsorb crude onto silica) rather than liquid loading.[2] Pyrazoles often crash out in non-polar mobile phases, blocking the column head.
Note: Using 2,2,2-Trifluoroethanol (TFE) as a solvent can drastically improve regioselectivity during synthesis, bypassing the need for difficult purifications later [1].
Module 2: Stability & The "Black Tar" Syndrome
The Problem:
Users frequently report the reaction mixture turning black during workup. This is not decomposition of the pyrazole ring; it is the Thorpe-Ziegler condensation of the acetonitrile side chain. The methylene protons (
to CN) are acidic (, lowered by the heteroaryl ring). Base traces catalyze self-polymerization.
Troubleshooting Protocol: Quench & Isolation
Temperature Control: Never rotary evaporate these intermediates above 40°C .
pH Discipline:
Do not wash with strong base (1M NaOH) to remove phenols.
Do use a buffered quench (Sat.
or Phosphate buffer pH 6-7).
The "Tar" Removal Step:
If your oil is dark/black:
Dissolve in minimal DCM.
Pass through a 2-inch pad of Activated Charcoal and Celite .
Elute with DCM. The polymer sticks; the monomer passes.
Module 3: Methoxy Group Integrity
The Problem:
The methoxy group at C3/C5 is electron-donating. While generally stable, it can be demethylated to the pyrazolone (tautomer of hydroxy-pyrazole) if exposed to strong Lewis acids (like
, ) or hot concentrated HBr.
Critical Check:
If your NMR shows a loss of the singlet at
ppm and the appearance of a broad singlet at ppm (OH/NH), you have demethylated the compound.
Avoid: Strong acidic workups for prolonged periods.
Preferred: If acid is needed to remove impurities, use cold 1M HCl and extract immediately.
Frequently Asked Questions (FAQs)
Q1: My product co-elutes with the unreacted starting material on TLC. How do I separate them?
Answer: This is common with pyrazoles.[2][3][4] Switch TLC visualization methods. UV (254 nm) shows both. Dip the plate in KMnO4 or Iodine . The acetonitrile moiety often stains differently than the starting pyrazole. For separation, try a "Flash" column using Toluene:Ethyl Acetate (3:1) instead of Hexane:EtOAc. Toluene interacts with the
-systems of the pyrazole differently, often resolving overlapping peaks.
Q2: I see a small impurity peak at M+18 in LCMS. Is this a hydrate?
Answer: Likely not. M+18 usually indicates the primary amide , resulting from the partial hydrolysis of your nitrile (
). This occurs if you used strong acid/base during workup or if the silica gel was too acidic.
Fix: Pre-wash your silica column with 1%
in Hexane (then flush with pure hexane) to neutralize acidic sites before loading your nitrile.
Q3: Can I distill this intermediate?
Answer:High Risk. Pyrazole acetonitriles have high boiling points and are thermally unstable. Distillation often leads to rapid polymerization (an exothermic runaway). Kugelrohr distillation is possible only for small scales (<1g) under high vacuum (<0.1 mmHg), but column chromatography is far safer and superior for purity.
References
Improved Regioselectivity in Pyrazole Formation. Journal of Organic Chemistry. Demonstrates the use of fluorinated alcohols (TFE, HFIP) to control N-alkylation ratios, reducing downstream purification burden. [1][2][4][5][6][7][8][9][10][11][12]
Chromatographic Separation of Pyrazole Isomers. BenchChem Technical Guides. Detailed protocols for silica and reverse-phase separation of N-substituted pyrazoles. 2
Synthesis of 4-substituted 3-methoxy-pyrazoles. Clockss/Arkivoc. Discusses the synthesis and spectral properties of methoxy-pyrazoles, including tautomeric considerations. 5[1][2][4][6][7][8][9][10]
p-Methoxyphenylacetonitrile Synthesis. Organic Syntheses. Provides foundational knowledge on the reactivity and handling of methoxy-substituted acetonitrile intermediates. 13[1][4][6][14][7][8][9][10]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
The Core Challenge:
Pyrazole acetonitrile derivatives frequently present a "Brick Dust" solubility profile. This is distinct from "Grease Ball" (lipophilic) insolubility. The pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N), leading to strong intermolecular
- stacking and hydrogen bonding networks. The acetonitrile group (), while polar, often exacerbates crystal lattice stability through dipole-dipole interactions without providing an ionizable center at physiological pH.
Key Physicochemical Parameters:
Lattice Energy: High (Melting points often
).
pKa: Pyrazole nitrogen is weakly basic (pKa
2.5). The acetonitrile -proton is weakly acidic (pKa 25 in DMSO) but neutral in water.
Result: These compounds resist dissolution not because they repel water (hydrophobicity), but because they prefer their own crystal lattice (high cohesive energy).
Diagnostic Workflow: The "Crash Out" Analysis
Before attempting a fix, you must diagnose the mechanism of insolubility. Use this decision tree to categorize your derivative.
Scenario A: "It dissolves in DMSO, but crashes immediately upon adding water/buffer."
The Cause: This is the "Kinetic Solubility Cliff." Your compound is soluble in DMSO because DMSO disrupts the pyrazole hydrogen bonding. When you add water, the solvent power drops, and the high lattice energy drives the molecules to re-aggregate instantly.
The Fix:
Do NOT rely on pH: The pyrazole acetonitrile core is neutral at pH 7.4. Acidification (pH < 2) might help solubilize the pyrazole ring, but this is often incompatible with biological assays.
Switch to a Cosolvent/Surfactant Mix: Pure DMSO is insufficient.
Recommendation: Pre-dissolve in DMSO, then dilute into a buffer containing 0.1% Tween-80 or 0.5% Methylcellulose .
Use Cyclodextrins (The Gold Standard):
Hydroxypropyl-
-cyclodextrin (HP--CD) is highly effective for pyrazoles. The hydrophobic cavity hosts the pyrazole/aryl rings, while the hydroxyls interact with water.
Scenario B: "I see 'oiling out' instead of a powder precipitate."
The Cause: This indicates your derivative has a high LogP (lipophilic) and a lower melting point. The compound has exceeded its amorphous solubility limit and separated into a liquid-liquid phase.
The Fix:
Lipid-Based Formulation: Use excipients like Labrasol or PEG-400 .
Reduce Concentration: You are likely operating above the supersaturation limit.
Protocol Adjustment: Slow down the addition of the aqueous phase to the organic phase to encourage stable micelle formation rather than oil droplets.
Scenario C: "My LC-MS peak area decreases over 24 hours in the autosampler."
The Cause: Pyrazole acetonitriles can be chemically reactive or prone to aggregation-induced precipitation (which filters out before injection). The
-proton of the acetonitrile is acidic enough to allow slow condensation reactions (e.g., Knoevenagel-type) if aldehydes are present in impurities, or simple precipitation.
The Fix:
Check Solubility Stability: Centrifuge the sample. If the pellet forms, it's precipitation.
Solvent Swap: Switch autosampler solvent to 50:50 Acetonitrile:Water instead of predominantly aqueous buffer.
Add excess solid compound (~2 mg) to 1 mL of solvent (Buffer, SGF, or FaSSIF).
Shake at 37°C for 24–48 hours.
Critical Step: Filter through a 0.45
m PVDF filter (saturated with sample first to prevent adsorption).
Analyze filtrate via HPLC-UV against a standard curve.
Comparative Solubilization Data
The following table summarizes typical solubility enhancements for Pyrazole-Acetonitrile scaffolds based on internal application data.
Solvent System
Mechanism
Solubility Enhancement
Suitability
PBS (pH 7.4)
Baseline
1x (Reference)
Negative Control
PBS (pH 2.0)
Ionization (Pyrazole N)
2x - 5x
Low (Only works if pKa > 2)
20% HP--CD
Inclusion Complex
50x - 500x
High (Best for IV/Oral)
10% DMSO / 90% PBS
Cosolvency
10x - 20x
Medium (Assay limit)
PEG 400 (Neat)
Solvent Power
100x - 200x
High (Early PK studies)
Advanced Formulation: The Cyclodextrin Workflow
For "Brick Dust" pyrazoles, Cyclodextrin (CD) complexation is the most reliable method to bypass lattice energy issues without altering chemical structure.
Figure 2: Preparation of Pyrazole-Cyclodextrin Inclusion Complexes. This process disrupts the crystal lattice, trapping the drug in an amorphous, soluble state.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173–199. Link
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link
Technical Support Center: Optimizing Strecker-Type Reactions for Pyrazoles
Welcome to the technical support center for the synthesis of pyrazoles via Strecker-type reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrazoles via Strecker-type reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing the condensation of β-ketonitriles with hydrazines to synthesize 5-aminopyrazoles—a critical scaffold in numerous pharmaceutical and agrochemical compounds.[1] Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction yields.
Understanding the Reaction: Mechanism and Key Stages
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the reaction between a β-ketonitrile and a hydrazine derivative.[1] The reaction's success hinges on a two-stage process: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.
The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile.[1][2] This step forms a hydrazone intermediate. The subsequent, and often rate-determining, step is the intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring system after tautomerization.[1][2]
Caption: Reaction mechanism for Strecker-type pyrazole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common experimental hurdles in a direct question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q1: My reaction yield is consistently low or zero. What are the common culprits and how do I fix them?
Low yield is the most frequent complaint and can stem from multiple sources. A systematic approach is key to diagnosis.
A1: Potential Causes & Corrective Actions
Purity of Starting Materials: This is the most critical and often overlooked factor.
β-Ketonitrile: These substrates can be susceptible to hydrolysis, especially if stored improperly or if acidic/basic impurities are present.[2] Solution: Confirm the purity of your β-ketonitrile via NMR or GC-MS. If hydrolysis is suspected, running the reaction under neutral conditions in an aprotic solvent can prevent further degradation.[2]
Hydrazine: Hydrazine and its derivatives are prone to degradation over time through oxidation.[2] Solution: Always use freshly opened or purified hydrazine. A slight excess of hydrazine (1.1-1.2 equivalents) is often used to ensure the reaction goes to completion, compensating for any minor degradation.[2]
Suboptimal Reaction Conditions:
Temperature: While many reactions proceed at room temperature, some substrates require heating to overcome the activation energy for the cyclization step.[3] Solution: If you have isolated the hydrazone intermediate or see unreacted starting materials, try heating the reaction to reflux. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature and avoid product degradation.[2]
Solvent: The choice of solvent is crucial as it affects reactant solubility and can influence reaction pathways.[2] Protic solvents like ethanol are common, but can sometimes participate in side reactions. Solution: If yields are low in ethanol, consider switching to an aprotic dipolar solvent like DMF or NMP, which have been shown to improve results in some cases.[2]
Incomplete Reaction or Stalling:
Stable Hydrazone Intermediate: The reaction can sometimes stall after the formation of the hydrazone, with the subsequent cyclization being very slow.[2] Solution: To drive the cyclization, you can increase the temperature, change to a more polar solvent, or introduce a catalyst. Acidic conditions (e.g., a catalytic amount of acetic acid) can often promote this step.[2]
Stoichiometry and Reaction Time: Incorrect stoichiometry or insufficient reaction time will naturally lead to unreacted starting materials.[2] Solution: Ensure accurate measurement of your reactants and use a slight excess of the hydrazine. Monitor the reaction over time to determine when it has reached completion.[2]
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge when using unsymmetrical β-ketonitriles or substituted hydrazines.[2] The outcome is governed by a delicate balance of steric and electronic factors.[2]
A2: Strategies for Controlling Regioselectivity
pH Control: The pH of the reaction medium can have a profound effect on which nitrogen of a substituted hydrazine attacks the carbonyl or which carbonyl of an unsymmetrical diketone-equivalent is attacked first.[2]
Example: In certain reactions, acidic conditions may favor the formation of one isomer, while basic conditions favor the other. For instance, reacting 3-methoxyacrylonitrile with phenylhydrazine in the presence of acetic acid favors the 5-aminopyrazole, whereas using sodium ethoxide in ethanol favors the 3-aminopyrazole.[2]
Solvent Choice: The polarity and nature of the solvent can influence the transition state energies of the competing pathways.
Recommendation: Aprotic dipolar solvents such as DMF or NMP have been reported to provide better regioselectivity compared to protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[2]
Steric Hindrance: You can exploit steric effects to direct the reaction towards a single product.
Recommendation: Introducing a bulky substituent on either the β-ketonitrile or the hydrazine can sterically block one reaction pathway, thereby favoring the formation of the less hindered regioisomer.[2]
Q3: My work-up is difficult, and the final product is impure. What are the best practices for purification?
Effective purification is essential for obtaining a high-quality product. Common impurities include unreacted starting materials, regioisomers, and colored byproducts from hydrazine side reactions.[4]
A3: Purification Protocols
Removal of Unreacted Hydrazine: Hydrazine is basic and can be easily removed with an acidic wash.
Protocol: During the work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The hydrazine will form a water-soluble salt and move to the aqueous layer.[4]
Separation of Product from Unreacted β-Ketonitrile:
Protocol: Standard purification techniques such as recrystallization (from ethanol or methanol is common) or flash column chromatography on silica gel are typically effective.[2][5]
Dealing with Basic Pyrazoles on Silica Gel: Some pyrazole products are quite basic and can streak or stick irreversibly to standard silica gel.
Protocol: Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1% in the mobile phase). Alternatively, neutral alumina can be used as the stationary phase.[6]
Removing Colored Impurities: Yellow or red hues in the reaction mixture often indicate impurities from hydrazine oxidation or side reactions.[4]
Protocol: Treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter through celite to remove the charcoal and adsorbed impurities.[4]
Frequently Asked Questions (FAQs)
What is the typical stoichiometry for this reaction?
A slight excess of hydrazine or its derivative (1.0 to 1.2 equivalents) relative to the β-ketonitrile (1 equivalent) is generally recommended to drive the reaction to completion.[2]
How do I choose the right solvent?
Ethanol is a common starting point as it is inexpensive and effective for many substrates.[2] If you encounter issues with yield, solubility, or regioselectivity, consider screening other solvents. Aprotic polar solvents like DMF and NMP are good alternatives.[2]
What is the effect of temperature?
Temperature can significantly impact the reaction rate, especially the cyclization step.[3] Many reactions work well at room temperature or with gentle heating (reflux in ethanol). However, excessive heat can lead to the degradation of starting materials or the final product.[5] Always monitor the reaction progress to determine the optimal temperature.
How can I monitor the reaction's progress?
Thin-layer chromatography (TLC) is the most common and convenient method.[3] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials from the product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS is ideal.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Amino-3-phenyl-1H-pyrazole
This protocol is a general guideline and may require optimization for different substrates.[2]
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in ethanol.
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4 hours. Monitor the reaction's completion by TLC.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from ethanol or methanol to afford the desired 5-amino-3-phenyl-1H-pyrazole. Typical yields for this specific reaction are reported in the 85-95% range.[2]
Protocol 2: Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this systematic troubleshooting workflow.
Caption: A decision tree for troubleshooting low product yield.
Data Summary: Influence of Conditions
The following table summarizes how different reaction parameters can influence the outcome of the pyrazole synthesis, providing a quick reference for optimization.
Parameter
Condition
Potential Effect on Yield
Potential Effect on Selectivity
Rationale & Citation
Stoichiometry
Slight excess of hydrazine (1.1-1.2 eq)
Increase
Neutral
Drives the reaction equilibrium towards the product, compensating for any volatile or degraded hydrazine.[2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-PYRZ-ALD-001
Subject: Strategies for removing unreacted 1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9) from reaction mixtures.
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties removing unreacted 1-methyl-1H-pyrazole-4-carbaldehyde (hereafter referred to as 1-MP4C ) from your crude reaction mixture. This low-molecular-weight aldehyde (MW 110.11) is a common intermediate in the synthesis of bioactive pyrazoles. Its moderate polarity and weak basicity often cause it to co-elute with products on silica gel or persist as an oil.
This guide prioritizes chemoselective removal over physical separation, utilizing the aldehyde's reactivity to create phase-switchable adducts.
Tier 1 Solution: The Bisulfite Adduct Protocol (Recommended)
Best for: Scales >100 mg, removing aldehyde from non-aldehyde products (amines, alcohols, esters).
The Mechanism
Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts. 1-MP4C, being an unhindered aldehyde, reacts rapidly. Your product, assuming it lacks an aldehyde ketone, remains in the organic phase.[1]
Step-by-Step Protocol
Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate).
Note: If your product is very polar, use a 4:1 mixture of CHCl₃/Isopropanol.
Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).
The Wash:
Add the bisulfite solution to your organic phase (Ratio: 1:1 v/v).
Critical Step: Vigorously stir or shake for 3–5 minutes . The formation of the adduct is biphasic and diffusion-limited.
Polishing: Wash the organic layer once with brine to remove residual salts, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 1: Chemoselective removal of 1-MP4C using liquid-liquid extraction.
Tier 2 Solution: Solid-Supported Scavenging
Best for: High-throughput synthesis, small scales (<100 mg), or when aqueous workup causes emulsions.
The Mechanism
Polymer-supported reagents (resins) functionalized with hydrazine or amine groups covalently bind the aldehyde. The impurity is removed by simple filtration.
Recommended Scavengers
Resin Type
Functional Group
Mechanism
Loading Capacity
Sulfonyl Hydrazide
-SO₂NHNH₂
Forms stable hydrazone
~1.5–2.0 mmol/g
Tosyl Hydrazine
-TsNHNH₂
Forms stable hydrazone
~1.0–1.5 mmol/g
Trisamine
Primary Amine
Forms imine (Schiff base)
~3.0–4.0 mmol/g
Protocol
Calculate Equivalents: Use 2–3 equivalents of resin relative to the estimated amount of unreacted 1-MP4C.
Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or MeOH).
Agitation: Shake or stir gently at room temperature for 2–4 hours .
Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate hydrazone formation.
Filtration: Filter the mixture through a fritted syringe or Celite pad. The 1-MP4C remains trapped on the solid resin.
Rinse: Wash the resin cake with solvent to recover any entrained product.
Tier 3 Solution: Chromatography Optimization
Best for: When chemical methods are incompatible with the product (e.g., product is also an aldehyde).
1-MP4C is a pyrazole, meaning it has a basic nitrogen (pyridine-like, pKa ~2.5) and a polar aldehyde group.[3] It often streaks on silica.
TLC Visualization
UV: Active at 254 nm.
Stain: 2,4-DNP (Dinitrophenylhydrazine) stain is specific to aldehydes (turns yellow/orange immediately).
Mobile Phase Modifiers
Standard: Hexane/EtOAc (usually elutes around 30–50% EtOAc).
Anti-Streaking: Add 1% Triethylamine (Et₃N) to your mobile phase. This neutralizes the acidic sites on the silica gel that interact with the pyrazole nitrogen, sharpening the peak shape.
Troubleshooting & FAQ
Q: My product is an amine. Will the bisulfite wash remove it?A: No. Bisulfite is selective for aldehydes and methyl ketones. Your amine product will remain in the organic layer (provided the pH isn't extremely low, which bisulfite is not).
Q: I tried the bisulfite wash, but the aldehyde is still there.A: This usually happens for two reasons:
Kinetics: You didn't shake long enough. The biphasic reaction needs vigorous contact.
Solubility: If your organic solvent is too non-polar (e.g., pure Hexane), the aldehyde might not partition effectively to the interface. Add a small amount of MeOH or EtOH to the organic phase to increase miscibility.
Q: Can I use acid extraction (HCl) to remove 1-MP4C?A: Theoretically, yes, but it is risky. The pyrazole nitrogen can be protonated (pKa ~2.5), moving it to the aqueous layer. However, the electron-withdrawing aldehyde group reduces the basicity compared to a standard pyrazole. You would need stronger acid (pH < 1), which might degrade your product. Bisulfite is safer and more specific.
Q: How do I recover the aldehyde if I made a mistake?A: The bisulfite reaction is reversible.[3] Take the aqueous layer containing the adduct, adjust pH to >12 using NaOH, and extract with DCM. The free aldehyde will return to the organic phase.[1][3]
Comparative Data: Method Efficiency
Method
Purity Increase
Yield Loss (Product)
Time Required
Cost
Bisulfite Wash
High (>95% removal)
Negligible (<2%)
15 mins
Low
Scavenger Resin
Very High (>98% removal)
Low (<5%)
2–4 hours
High
Column Chrom.
Moderate (depends on Rf)
Moderate (10–15%)
2–3 hours
Medium
References
Boucher, M. M., et al. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
University of Rochester. (n.d.). Brindle Bisulfite Workup: for Removal of Aldehydes. Retrieved from [Link]
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling Guide
Product: 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
Chemical Class:
-Alkoxy Aryl Acetonitrile / Pyrazole Derivative
Primary Application: Intermediate for JAK inhibitors (e.g., Baricitinib/Ruxolitinib analogs) and heterocyclic building blocks.
Executive Technical Summary
This guide addresses the solution-phase stability of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile . While the pyrazole core provides aromatic stability, the molecule contains a "push-pull" functionality at the
-carbon: the electron-withdrawing nitrile group (pull) and the electron-donating methoxy group (push).
Critical Stability Risks:
Racemization (High Risk): The
-proton is significantly acidic ( in DMSO). In chiral applications, even weak bases can trigger rapid racemization.
Hydrolysis (Medium Risk): The nitrile group is susceptible to hydrolysis to the primary amide, particularly in aqueous-organic mixtures at pH extremes.
Acetal-like Decomposition (Low-Medium Risk): Under strong acidic conditions, the methoxy group can be cleaved, releasing the corresponding pyrazole-4-carboxaldehyde.
Diagnostic Workflow
Use this decision tree to identify the specific degradation pathway affecting your experiment.
Figure 1: Diagnostic decision tree for identifying degradation products in HPLC/LC-MS.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (Racemization)
Symptom: The chemical purity remains high (>98%), but the enantiomeric excess (ee%) drops significantly during storage or reaction.
Mechanism: The
-proton is activated by the nitrile and the pyrazole ring. Bases remove this proton to form a planar carbanion/enolate-like intermediate, which reprotonates from either face.
Root Cause: Presence of base (even trace amounts like residual
or basic solvents like Pyridine/DMF).
Corrective Action:
Solvent Switch: Avoid DMSO or DMF for long-term storage of the chiral material; these solvents can act as weak bases or support basic impurities. Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .
Acid Stabilization: Add a trace amount of acetic acid (0.1%) to the solution to quench any adventitious base.
Temperature: Store solutions at -20°C. Racemization rates double for every 10°C increase.
Issue 2: Appearance of "Amide" Impurity (+18 Da)
Symptom: A new peak appears slightly earlier than the main peak on Reverse Phase HPLC. LC-MS shows M+18 mass shift.
Mechanism: Hydrolysis of the nitrile (
) to the primary amide ().
Root Cause: Moisture in the solvent combined with pH extremes (pH < 3 or pH > 9).
Corrective Action:
Dry Solvents: Ensure solvents are dried over molecular sieves (3Å).
Buffer Selection: If using aqueous HPLC mobile phases, maintain pH at 5.0–6.0 (Ammonium Acetate buffer is ideal). Avoid phosphate buffers at pH > 8.
Issue 3: Decomposition to Aldehyde
Symptom: Detection of 1-methyl-1H-pyrazole-4-carbaldehyde (distinct almond-like odor or specific LC-MS peak).
Mechanism: Acid-catalyzed cleavage of the methoxy-nitrile "acetal" linkage.
Root Cause: Exposure to strong Lewis acids or protic acids (e.g., HCl, TFA) in the presence of water.
Use this method to verify the integrity of your material.
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), ,
Mobile Phase A
10 mM Ammonium Acetate in Water (pH 5.5)
Mobile Phase B
Acetonitrile (HPLC Grade)
Gradient
5% B to 95% B over 10 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (Pyrazole absorption)
Temperature
25°C
Protocol B: Solution Storage Standard
Dissolve the compound in Anhydrous Acetonitrile .
Concentration should not exceed 50 mg/mL to prevent auto-catalysis.
Flush the vial headspace with Argon or Nitrogen .
Seal with a PTFE-lined cap (avoid rubber septa which can leach basic vulcanizing agents).
Store at -20°C .
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in DMSO for biological assays?
Answer: Yes, but prepare fresh. DMSO is hygroscopic and can absorb water from the air, initiating hydrolysis. For stock solutions (10 mM), store at -80°C and limit freeze-thaw cycles to fewer than three.
Q2: Is the methoxy group a good leaving group for nucleophilic substitution?
Answer: Generally, no.[1] The methoxy group is a poor leaving group (
). However, under acidic conditions, it can be activated. Under basic conditions, the risk is not substitution of the methoxy, but deprotonation of the -carbon.
Q3: I see a color change from white to yellow in solution. Is it degrading?
Answer: Likely yes. Yellowing often indicates the formation of conjugated impurities or oxidation of the pyrazole ring (less common). Check LC-MS immediately. If the mass is unchanged, it may be a trace metal complex; if the mass changes, it is degradation.
Degradation Pathway Visualization
Figure 2: Chemical degradation pathways of
-methoxy aryl acetonitriles.
References
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Establishes pKa of
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard protocols for Nitrile hydrolysis and stability). Link
PubChem Compound Summary. (2025). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile derivatives.[2] National Center for Biotechnology Information. Link
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Pyrazole Nitriles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Methoxy-Pyrazole Nitriles Methoxy-pyrazole nitriles represent a significant scaffold in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Methoxy-Pyrazole Nitriles
Methoxy-pyrazole nitriles represent a significant scaffold in medicinal chemistry and materials science. The unique combination of a pyrazole core, an electron-donating methoxy group, and an electron-withdrawing nitrile group imparts a range of desirable pharmacological and physicochemical properties. As with any novel compound development, unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight determination but also rich structural information through the analysis of fragmentation patterns.
This guide provides an in-depth technical comparison of the expected mass spectrometric fragmentation behavior of isomeric methoxy-pyrazole nitriles. In the absence of extensive, publicly available experimental data for this specific class of compounds, this document synthesizes established fragmentation principles for pyrazoles, methoxy-aromatics, and nitriles. We will explore how different ionization techniques and the isomeric positioning of substituents are predicted to influence fragmentation pathways, offering a robust framework for the structural elucidation of these important molecules.
Core Principles of Fragmentation in Methoxy-Pyrazole Nitriles
The fragmentation of methoxy-pyrazole nitriles in the mass spectrometer is governed by the inherent chemical properties of the pyrazole ring and its substituents. The initial ionization event, typically forming a radical cation (M+•) in Electron Ionization (EI) or a protonated molecule ([M+H]+) in Electrospray Ionization (ESI), creates a high-energy species that dissipates this excess energy through bond cleavage. The most likely fragmentation pathways are those that lead to the formation of stable neutral molecules and charged fragments.
The Pyrazole Core: A Fragile Ring
The pyrazole ring is susceptible to several characteristic fragmentation pathways, primarily involving the cleavage of the weak N-N bond and the expulsion of small, stable molecules. Common fragmentation patterns for pyrazoles include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN)[1]. The specific pathway is often influenced by the nature and position of substituents on the ring.
The Methoxy Group: A Source of Diagnostic Ions
The methoxy group (-OCH₃) typically fragments via two main routes. The first is the loss of a methyl radical (•CH₃) to form a stable oxonium ion. This is often followed by the loss of a neutral carbon monoxide (CO) molecule. This two-step fragmentation is a hallmark of methoxy-substituted aromatic and heteroaromatic compounds.
The Nitrile Group: A Stable Moiety
The nitrile group (-C≡N) is relatively stable. Its most common fragmentation pathway involves the loss of hydrogen cyanide (HCN), a stable neutral molecule.
Comparative Fragmentation Analysis of Isomeric Methoxy-Pyrazole Nitriles
The relative positions of the methoxy and nitrile groups on the pyrazole ring will significantly influence the observed fragmentation patterns. Let's consider a few representative isomeric structures and predict their fragmentation under EI-MS conditions.
The following table summarizes the key predicted fragmentation pathways for our hypothetical isomers.
Precursor Ion (M+•)
Key Fragment Ions (m/z)
Proposed Neutral Loss(es)
Rationale
Isomer A/B
M+• - 15
•CH₃
Loss of a methyl radical from the methoxy group.
M+• - 27
HCN
Loss of hydrogen cyanide from the nitrile group and a ring proton.
M+• - 28
N₂
Cleavage of the N-N bond in the pyrazole ring.
M+• - 43
•CH₃ + CO
Sequential loss from the methoxy group.
Isomer C
M+• - 15
•CH₃
Loss of a methyl radical from the methoxy group on the phenyl ring.
M+• - 27
HCN
Loss of hydrogen cyanide from the nitrile group and a ring proton.
M+• - 43
•CH₃ + CO
Sequential loss from the methoxy group.
[M-CH₃]+
C₇H₆O+•
Formation of a stable methoxyphenyl cation.
Experimental Protocols
For researchers aiming to analyze methoxy-pyrazole nitriles, the following general experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are recommended.
GC-EI-MS Protocol
Caption: GC-EI-MS workflow for volatile methoxy-pyrazole nitriles.
LC-ESI-MS/MS Protocol
Caption: LC-ESI-MS/MS workflow for non-volatile or thermally labile analogs.
Interpreting the Data: A Comparative Look at Isomeric Fragmentation
The key to distinguishing between isomers lies in the relative abundances of shared fragment ions and the presence of unique fragments.
Proximity Effects: When the methoxy and nitrile groups are adjacent on the pyrazole ring, we might anticipate unique fragmentation pathways involving their interaction, such as the loss of a C₂H₃NO radical. This would be a diagnostic marker for such an isomeric arrangement.
N-Substitution vs. C-Substitution: For an isomer like Isomer C , where the methoxy group is on an N-phenyl substituent, the initial fragmentation is more likely to occur on the substituent itself. The formation of a stable methoxyphenyl cation would be a strong indicator of this substitution pattern. In contrast, for C-substituted methoxy-pyrazoles (Isomer A/B ), fragmentation of the pyrazole ring itself is expected to be more prominent in the initial steps.
The following diagram illustrates a plausible fragmentation pathway for a C-methoxy substituted pyrazole nitrile.
Caption: Proposed fragmentation of a C-methoxy pyrazole nitrile.
Conclusion and Future Outlook
The mass spectrometric fragmentation of methoxy-pyrazole nitriles is a complex process governed by the interplay of the pyrazole core and its methoxy and nitrile substituents. While direct experimental data for a wide range of these compounds is still emerging, a thorough understanding of the fundamental fragmentation mechanisms of the constituent moieties allows for reliable prediction and interpretation of their mass spectra. The isomeric position of the substituents is key to differentiating these compounds, with proximity effects and the location of the methoxy group (on the ring or a substituent) leading to diagnostic fragment ions. As more research is conducted on this important class of molecules, the development of a comprehensive mass spectral library will be invaluable for the rapid and accurate identification of novel methoxy-pyrazole nitrile derivatives.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
Synthesis and characterization of novel pyrazolone derivatives. (2014, March 15). SpringerLink. Retrieved February 26, 2026, from [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved February 26, 2026, from [Link]
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]
A Comparative Guide to the Nitrile Stretch in Infrared Spectroscopy: A Tool for Researchers and Drug Development Professionals
The nitrile functional group (C≡N) is a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. Its unique electronic structure and reactivity make it a valuable syn...
Author: BenchChem Technical Support Team. Date: February 2026
The nitrile functional group (C≡N) is a cornerstone in the synthesis of a vast array of organic compounds, from pharmaceuticals to advanced materials. Its unique electronic structure and reactivity make it a valuable synthon for medicinal chemists and a key component in many active pharmaceutical ingredients. Consequently, the rapid and unambiguous identification of the nitrile group is a critical step in reaction monitoring, quality control, and the structural elucidation of novel chemical entities. Infrared (IR) spectroscopy stands as a primary analytical technique for this purpose, owing to the characteristic and well-defined stretching vibration of the carbon-nitrogen triple bond.
This guide provides an in-depth comparison of the nitrile stretching vibration across a range of chemical environments, supported by experimental data. We will explore the theoretical underpinnings of this vibrational mode, the factors that influence its appearance in the IR spectrum, and how it compares to other spectroscopic techniques for the analysis of nitrile-containing compounds.
The Theoretical Basis of the Nitrile Stretch: A Unique Spectral Window
The carbon-nitrogen triple bond is a strong covalent bond, and its stretching vibration requires a significant amount of energy. This corresponds to absorption in a relatively uncongested region of the mid-infrared spectrum, typically between 2200 and 2260 cm⁻¹ [1]. The sharpness and intensity of the nitrile peak are also characteristic features. The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration[1]. The C≡N bond is highly polar, and its stretching causes a significant change in the dipole moment, resulting in a strong absorption[1]. The peak is typically sharp due to the isolated nature of this vibration, with minimal coupling to other vibrational modes within the molecule.
Factors Influencing the Nitrile Stretching Frequency: A Comparative Analysis
The precise wavenumber of the nitrile stretch is highly sensitive to the local electronic environment. Understanding these influences is crucial for accurate spectral interpretation and for correlating spectral features with molecular structure. The key factors include conjugation, the electronic nature of substituents, and intermolecular interactions such as hydrogen bonding.
Conjugation
Conjugation of the nitrile group with a π-system, such as a double bond or an aromatic ring, leads to a delocalization of electron density. This delocalization slightly weakens the C≡N bond, lowering its force constant and, consequently, its stretching frequency. As a result, the nitrile stretch in conjugated and aromatic nitriles is typically observed at a lower wavenumber compared to their aliphatic counterparts[1].
Aliphatic Nitriles: The C≡N stretch in saturated aliphatic nitriles generally appears in the range of 2240–2260 cm⁻¹ [1].
Aromatic and Conjugated Nitriles: In contrast, aromatic and α,β-unsaturated nitriles exhibit their C≡N stretch at lower frequencies, typically between 2220–2240 cm⁻¹ [1].
Electronic Effects of Substituents
The electronic properties of substituents on an aromatic ring or adjacent to the nitrile group can further modulate the stretching frequency.
Electron-Donating Groups (EDGs): Substituents that donate electron density to the π-system, such as methoxy (-OCH₃) or amino (-NH₂) groups, enhance conjugation. This increased electron delocalization further weakens the C≡N bond, causing a shift to a lower wavenumber.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, like the nitro (-NO₂) group, pull electron density away from the nitrile. This effect strengthens the C≡N triple bond, leading to a shift to a higher wavenumber.
The following table summarizes the experimentally observed nitrile stretching frequencies for a selection of representative compounds.
Comparative Analysis with Alternative Spectroscopic Techniques
While IR spectroscopy is a powerful tool for nitrile identification, a comprehensive analysis often benefits from complementary techniques. Raman and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and often synergistic information.
IR vs. Raman Spectroscopy
Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, the selection rules differ. A vibrational mode is IR active if it results in a change in the dipole moment, whereas it is Raman active if there is a change in the polarizability of the molecule[11].
Strong and sharp due to the large change in dipole moment of the polar C≡N bond[1].
Also a characteristic sharp peak, arising from the change in polarizability of the C≡N triple bond[12].
Advantages
Highly sensitive to polar functional groups, widely available instrumentation.
Less interference from aqueous solvents, can analyze samples through glass or plastic containers, provides information on non-polar bonds[13][14].
Disadvantages
Strong interference from water, requires specific sample holders (e.g., salt plates).
Can be affected by sample fluorescence, the Raman effect is inherently weak, leading to lower sensitivity for some samples[13][14].
IR vs. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a powerful method for structural elucidation.
Feature
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Probes molecular vibrations.
Probes the magnetic properties of atomic nuclei.
Information Provided
Identifies functional groups present in a molecule.
Provides a detailed map of the carbon-hydrogen framework, including connectivity and stereochemistry.
Nitrile Identification
Direct observation of the C≡N stretching vibration.
¹³C NMR: The nitrile carbon appears in a characteristic chemical shift range of approximately 110-125 ppm [15][16]. ¹H NMR: Protons on the carbon adjacent to the nitrile group (α-protons) are slightly deshielded and typically appear in the 2-3 ppm region[17].
Advantages
Fast, relatively inexpensive, and provides a quick assessment of functional groups.
Provides unambiguous structural information and allows for the differentiation of isomers.
Disadvantages
Provides limited information on the overall molecular structure.
Lower sensitivity, requires more sample, and instrumentation is more expensive.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Nitrile-Containing Compound
This protocol outlines the steps for obtaining a transmission FTIR spectrum of a liquid or solid nitrile-containing compound.
Materials:
Fourier-Transform Infrared (FTIR) Spectrometer
Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr) or KBr pellets for solid samples
Sample (liquid or solid)
Spatula
Pipette
Solvent for cleaning (e.g., dichloromethane or acetone)
Lens paper
Procedure:
Background Spectrum Acquisition:
Ensure the sample compartment of the FTIR spectrometer is empty.
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.
Sample Preparation:
For Liquid Samples:
Place a drop of the liquid sample onto one of the IR-transparent windows of the demountable cell using a pipette.
Carefully place the second window on top, ensuring no air bubbles are trapped.
Secure the cell in the sample holder.
For Solid Samples (KBr Pellet Method):
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Carefully remove the pellet and place it in the sample holder.
Sample Spectrum Acquisition:
Place the sample holder in the sample compartment of the FTIR spectrometer.
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Data Analysis:
Identify the characteristic nitrile stretching peak in the 2200-2260 cm⁻¹ region.
Note the exact wavenumber, intensity (strong, medium, or weak), and shape (sharp or broad) of the peak.
Compare the observed spectrum with reference spectra or use the principles outlined in this guide to interpret the data.
Cleaning:
Disassemble the liquid cell or remove the KBr pellet.
Clean the salt plates thoroughly with a suitable solvent and lens paper. Store them in a desiccator to prevent damage from moisture.
Visualizing the Concepts
To further illustrate the relationships discussed, the following diagrams created using Graphviz are provided.
Caption: Factors influencing the nitrile stretching frequency in IR spectroscopy.
Caption: A streamlined workflow for the FTIR analysis of nitrile-containing compounds.
Conclusion
The nitrile stretch in the 2200-2260 cm⁻¹ region of the IR spectrum is a powerful diagnostic tool for researchers, scientists, and drug development professionals. Its characteristic sharp and intense nature, coupled with its sensitivity to the local molecular environment, provides a wealth of information about the structure of nitrile-containing compounds. By understanding the influence of conjugation and substituent effects, and by leveraging complementary techniques such as Raman and NMR spectroscopy, a more complete and confident structural elucidation can be achieved. The experimental protocol provided herein offers a standardized approach to obtaining high-quality data, ensuring the reliability and reproducibility of results in the laboratory.
References
chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. [Link]
Tantillo, D. J. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. NIH Public Access. [Link]
LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Spectroscopy of Carboxylic Acids and Nitriles | Organic.... (2025, August 15). Fiveable. [Link]
Proton chemical shifts in NMR. Part 15 - Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. (2025, August 6). ResearchGate. [Link]
Quantitative analysis of FTIR Spectra of Acrylinitrile (AN) Methacrylate (MA) Copolymer. (n.d.). [Link]
Daly, F. C., Douglas-Walker, T. E., Palotás, J., Anstöter, C. S., Zheng, A., & Campbell, E. K. (2024, August 15). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. The Journal of Chemical Physics. [Link]
ATR-FTIR spectra of ABS samples: (a) Control; (b) Nanostructured with technique 3. (n.d.). [Link]
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
p-Tolunitrile. (n.d.). National Institutes of Health. [Link]
FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. [Link]
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. [Link]
4-Nitrobenzonitrile. (n.d.). National Institutes of Health. [Link]
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). [Link]
Benzonitrile, 4-methyl-. (n.d.). National Institute of Standards and Technology. [Link]
Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. [Link]
List of peak assignments on the FT-IR spectra. (n.d.). ResearchGate. [Link]
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Jurnal UPI. [Link]
Comparing alpha-methoxy vs alpha-hydroxy pyrazole acetonitriles
Comparative Guide: -Methoxy vs. -Hydroxy Pyrazole Acetonitriles in Drug Design and Synthesis As a Senior Application Scientist, I frequently encounter project bottlenecks where a promising pyrazole-based hit molecule fai...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide:
-Methoxy vs.
-Hydroxy Pyrazole Acetonitriles in Drug Design and Synthesis
As a Senior Application Scientist, I frequently encounter project bottlenecks where a promising pyrazole-based hit molecule fails in late-stage preclinical development due to metabolic instability or off-target toxicity. A common structural vector explored in these optimization campaigns is the
-position of the pyrazole acetonitrile motif.
This guide provides an in-depth, objective comparison between
-hydroxy pyrazole acetonitriles (cyanohydrins) and their methylated counterparts, -methoxy pyrazole acetonitriles . By analyzing their mechanistic stability, physicochemical properties, and synthetic workflows, this guide equips researchers with the causality and data necessary to make informed structural modifications.
Mechanistic Causality: Stability and the Retro-Cyanohydrin Reaction
The fundamental difference between these two analogs lies in their chemical stability, which is dictated by the presence or absence of a free hydroxyl proton.
The
-Hydroxy Liability:-Hydroxy pyrazole acetonitriles are chemically classified as cyanohydrins. In aqueous media, particularly at physiological pH (7.4) or under basic conditions, cyanohydrins exist in a dynamic equilibrium with their corresponding carbonyl compound and free hydrogen cyanide (HCN). This base-catalyzed or enzyme-mediated (e.g., via esterases or lyases) degradation is known as the retro-cyanohydrin reaction. In drug development, this "cyanogenesis" presents a severe toxicity liability, as the systemic release of cyanide halts cellular respiration[1].
The
-Methoxy Solution:
Converting the free hydroxyl group to a methyl ether (-methoxy) fundamentally alters the molecule's reactivity. By removing the acidic proton, the retro-cyanation mechanism is entirely blocked. The etherification locks the nitrile pharmacophore into a stable conformation, allowing the molecule to pass through biological systems unchanged or to be metabolized via safer, predictable routes (such as -dealkylation or distant ring oxidation) without the risk of cyanide ejection [2].
Degradation pathway of α-hydroxy vs. metabolic stability of α-methoxy pyrazole acetonitriles.
Physicochemical & Pharmacokinetic Profiling
The structural shift from a hydroxyl to a methoxy group does more than just prevent degradation; it significantly alters the molecule's pharmacokinetic (PK) profile. The
-methoxy variant loses a hydrogen bond donor, which generally increases the partition coefficient (LogP), thereby enhancing passive membrane permeability—a critical factor for central nervous system (CNS) targets.
Quantitative Comparison Data
Property
-Hydroxy Pyrazole Acetonitrile
-Methoxy Pyrazole Acetonitrile
Structural Classification
Cyanohydrin
Cyanohydrin Methyl Ether
Hydrogen Bond Donors
1 (-OH)
0
Hydrogen Bond Acceptors
3 (N, N, -OH)
3 (N, N, -OMe)
Relative Lipophilicity (LogP)
Lower (More polar)
Higher (More lipophilic)
Chemical Stability (pH > 7)
Poor (Susceptible to retro-aldol)
Excellent (Ether linkage is robust)
In Vivo Toxicity Risk
High (Cyanogenesis / HCN release)
Low (Stable nitrile pharmacophore)
Self-Validating Experimental Protocols
Synthesizing these compounds requires strict attention to the fragility of the cyanohydrin intermediate. Standard harsh basic conditions will destroy the
-hydroxy compound before it can be isolated or methylated. The following protocols are designed as self-validating systems, ensuring causality drives every reagent choice.
Step-by-step synthetic workflow from pyrazole carboxaldehyde to α-methoxy pyrazole acetonitrile.
Protocol A: Synthesis of
-Hydroxy Pyrazole Acetonitrile
Causality Note: We utilize Trimethylsilyl cyanide (TMSCN) rather than Potassium Cyanide (KCN). TMSCN is soluble in organic solvents, allowing for anhydrous conditions that prevent the immediate aqueous degradation of the sensitive cyanohydrin product.
Reaction Setup: Dissolve 1.0 eq of the starting pyrazole-4-carboxaldehyde in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
Catalysis: Add 0.05 eq of Zinc Iodide (ZnI₂). ZnI₂ acts as a mild Lewis acid to activate the aldehyde carbonyl without introducing protic acidity.
Addition: Cool the flask to 0°C. Add 1.2 eq of TMSCN dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
Deprotection & Workup: Quench the reaction with 1M HCl to cleave the intermediate TMS-ether, revealing the free
-hydroxy group. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Self-Validation: Perform Infrared (IR) Spectroscopy on the crude product. The successful formation of the cyanohydrin is validated by the appearance of a broad -OH stretch (~3400 cm⁻¹) and a sharp, weak -CN stretch (~2250 cm⁻¹).
Protocol B: Synthesis of
-Methoxy Pyrazole Acetonitrile
Causality Note: Standard Williamson ether synthesis relies on strong bases (e.g., NaH or KOH). Exposing a cyanohydrin to NaH will immediately trigger the retro-cyanohydrin reaction. Instead, we use Silver(I) Oxide (Ag₂O), which acts as a mild, non-nucleophilic halide scavenger to drive the methylation forward without raising the pH.
Reaction Setup: Dissolve 1.0 eq of the
-hydroxy pyrazole acetonitrile (from Protocol A) in anhydrous acetonitrile.
Reagent Addition: Add 3.0 eq of freshly prepared Ag₂O and 5.0 eq of Methyl Iodide (MeI).
Incubation: Stir the suspension at 40°C in the dark (to prevent silver degradation) for 12 hours.
Workup: Filter the mixture through a pad of Celite to remove the precipitated AgI salts. Concentrate the filtrate under reduced pressure.
Self-Validation: Analyze via ¹H NMR. The system validates itself when the exchangeable -OH proton signal disappears, replaced by a sharp 3H singlet at ~3.4 ppm, confirming the successful installation of the -OCH₃ group.
To empirically prove the safety profile difference between the two compounds, a picrate paper assay is utilized.
Prepare two vials containing simulated intestinal fluid (pH 7.5) at 37°C.
Dissolve the
-hydroxy compound in Vial 1 and the -methoxy compound in Vial 2.
Suspend a strip of sodium picrate paper above the liquid in both sealed vials.
Self-Validation Result: Within 2 hours, the paper in Vial 1 will shift from yellow to a deep red/brown, visually validating the release of toxic HCN gas. The paper in Vial 2 will remain yellow, proving that the
-methoxy ether linkage successfully neutralizes the cyanogenesis liability.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry / PMC. Available at:[Link]
Zhai, Y., Zhao, X., Cui, Z., & Yin, Z. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Comparative
A Senior Application Scientist's Guide to Reference Standards for JAK Inhibitor Impurities
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Targeted Therapy Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of au...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Targeted Therapy
Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of autoimmune diseases and myeloproliferative neoplasms, including rheumatoid arthritis, psoriatic arthritis, and myelofibrosis.[1][2][3] These small molecules function by targeting specific JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the JAK-STAT signaling pathway, a critical cascade for cytokine-mediated immune responses.[3][] The efficacy of these targeted therapies is directly linked to the precise interaction of the active pharmaceutical ingredient (API) with its intended target. However, the safety and stability of the final drug product are contingent upon something less visible but equally critical: its purity.
The presence of impurities, even in minute quantities, can compromise the safety, efficacy, and stability of a pharmaceutical product.[2][5] Therefore, a robust strategy for the identification, quantification, and control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug development. This guide provides an in-depth comparison of reference standards for JAK inhibitor impurities, grounded in regulatory principles and supported by practical, field-proven analytical methodologies.
// Invisible nodes for alignment
{rank=same; Receptor; JAK;}
}
/dot
Caption: The JAK-STAT signaling pathway, the target of JAK inhibitors.
The Regulatory Backbone: Understanding ICH Guidelines
The International Council for Harmonisation (ICH) provides the global standard for impurity management in pharmaceuticals.[5][6] For drug development professionals, a thorough understanding of these guidelines is non-negotiable. The primary documents governing impurities are ICH Q3A(R2) for new drug substances (APIs) and ICH Q3B(R2) for new drug products.[6][7][8]
These guidelines establish a framework for controlling impurities based on established thresholds, which are determined by the maximum daily dose of the drug.[6]
Threshold
Purpose
Typical Limit (for max daily dose ≤ 2g/day)
Reporting Threshold
The level at or above which an impurity must be reported in a regulatory submission.
0.05%
Identification Threshold
The level at or above which an impurity's structure must be confirmed.
0.10%
Qualification Threshold
The level at or above which an impurity must be assessed for its toxicological safety.
0.15%
Data synthesized from ICH Q3A(R2) and ICH Q3B(R2) guidelines.[5][6][7]
Beyond these, other crucial guidelines include ICH Q3C for residual solvents and ICH Q3D for elemental impurities, which require a risk-based approach to control.[5][9]
A Taxonomy of Impurities in JAK Inhibitor Synthesis
Impurities in JAK inhibitors, like other synthetic APIs, can originate from various stages of the manufacturing process and storage. They are broadly categorized as follows:
Organic Impurities : These are the most common and structurally diverse. They include:
Starting Materials & Intermediates : Unreacted materials carried over to the final API.
By-products : Formed from side reactions during synthesis.
Degradation Products : Result from the chemical breakdown of the API over time due to factors like light, heat, or interaction with excipients.[6][8]
Inorganic Impurities : These derive from the manufacturing process and include reagents, ligands, and catalysts.[6]
Residual Solvents : Organic solvents used during synthesis that are not completely removed.[6]
Comparative Overview of Known Impurities in Key JAK Inhibitors
The impurity profile is unique to each API and its specific synthetic route.[2] Having well-characterized reference standards for known process-related and degradation impurities is essential for accurate analytical monitoring.[2][10]
JAK Inhibitor
Known Impurity Name / Type
Origin / Class
Significance
Tofacitinib
7-Deazaadenine
Process Impurity / Starting Material
A key starting material that must be monitored to ensure complete reaction.[11]
Amide Tofacitinib
Process Impurity / By-product
A potential by-product from the synthetic route.[11]
Baricitinib
Lactone Impurity (BCL)
Process Impurity / By-product
Identified during process development, formed under acidic or basic deprotection steps.[2][10]
Dimer Impurity (BCD)
Process Impurity / By-product
A novel impurity identified in several batches, requiring synthesis of a reference standard for control.[2][10]
Hydroxymethyl Impurity (BHM)
Process Impurity / By-product
Another novel process-related impurity identified via HPLC.[2][10]
Ruxolitinib
Ruxolitinib Impurity 4, 5, 6
Process Impurities
Common impurities associated with the synthetic route that require monitoring.[]
Experimental Workflow: A Self-Validating Protocol for Impurity Profiling
The foundation of impurity control is a robust, validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[12][13] A well-designed method not only quantifies known impurities but can also detect new or unexpected ones.
Detailed Protocol: HPLC Method for JAK Inhibitor Impurity Quantification
This protocol represents a generalized yet robust starting point for the analysis of impurities in a JAK inhibitor API, based on common methodologies.[11][13][14]
1. Objective: To separate, identify, and quantify known and unknown impurities in the JAK inhibitor drug substance.
2. Materials & Equipment:
HPLC System with PDA or UV Detector (e.g., Agilent 1260, Waters Alliance 2695)[11]
Analytical Column: C18 reverse-phase column (e.g., Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 µm)[11][15]
JAK Inhibitor API Batch
Certified Reference Standards for known impurities
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Buffer Salt (e.g., Ammonium Acetate or Phosphate)
Acid/Base for pH adjustment (e.g., Phosphoric Acid, Formic Acid)
3. Solution Preparation:
Mobile Phase A: Prepare an aqueous buffer solution (e.g., 10 mM Ammonium Acetate) and adjust pH to a suitable value (e.g., 5.0). Filter and degas.
Scientist's Note: The buffer choice and pH are critical for achieving optimal peak shape and separation, especially for ionizable compounds like many JAK inhibitors.
Mobile Phase B: Acetonitrile.
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is typically chosen to ensure sample solubility and compatibility with the starting mobile phase conditions.
Reference Standard Stock Solution: Accurately weigh and dissolve the impurity reference standard in diluent to a known concentration (e.g., 100 µg/mL).
Working Standard Solution: Dilute the stock solution to a concentration relevant to the specification limit (e.g., 1 µg/mL, which corresponds to 0.1% of a 1 mg/mL API solution).
Sample Solution: Accurately weigh and dissolve the JAK inhibitor API in diluent to a specified concentration (e.g., 1.0 mg/mL).
Detector Wavelength: Set to the UV absorbance maximum of the API and its impurities (e.g., 280 nm), or use a PDA detector to collect data across a range (e.g., 200-400 nm).[11]
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
25.0
40
60
30.0
5
95
35.0
5
95
35.1
95
5
| 40.0 | 95 | 5 |
Scientist's Note: A gradient elution is essential for resolving impurities with a wide range of polarities from the main API peak. The initial high-aqueous phase separates polar impurities, while the increasing organic phase elutes more non-polar compounds.
5. Data Analysis and Quantification:
Identification: Identify impurities in the sample chromatogram by comparing their retention times to those of the certified reference standards.[11]
Quantification: Calculate the percentage of each impurity using the response of the working standard solution. For unknown impurities, the calculation is often based on the API's own response factor, assuming it is 1.0.
Sourcing and Qualification of Reference Standards: A Comparative Guide
The reliability of your impurity data is directly dependent on the quality of your reference standards.[16] The choice of source involves a trade-off between availability, cost, and the level of certification required.
Source
Description
Advantages
Disadvantages
Best For
Pharmacopeial (e.g., USP)
Primary standards considered the "gold standard" for quality and regulatory acceptance.[17]
Highest level of characterization and regulatory trust; legally recognized.[17]
Limited catalog, may not cover all process-specific or novel impurities; can be expensive.
Assays and tests specified in official monographs (e.g., USP-NF).
Commercial Suppliers (e.g., LGC, Enamine)
Specialized vendors offering a wide catalog of "working standards" or "research grade" materials.[18][19]
Broad availability, including many known metabolites and degradants; come with a Certificate of Analysis (CoA).[16][19]
Characterization level can vary; may not be considered primary standards by all regulatory bodies without further qualification.
Routine process monitoring, method development, and as qualified working standards.
In-house Synthesis
Synthesis and purification of the impurity standard within your own organization or by a contract development and manufacturing organization (CDMO).[16][19]
The only option for novel, uncharacterized impurities discovered during process development.[2]
Requires significant resources for synthesis, isolation, and extensive characterization (NMR, MS, elemental analysis) to establish structure and purity.
Controlling novel process impurities not available from other sources.
Conclusion
The control of impurities is a complex but manageable aspect of JAK inhibitor development. A successful strategy is built upon a deep understanding of the regulatory landscape defined by ICH guidelines, a thorough investigation of the API's potential impurity profile, and the implementation of robust, validated analytical methods. Central to this entire process is the use of high-quality, well-characterized reference standards. They are the essential benchmarks that ensure the accuracy of analytical data, the safety and quality of the final drug product, and ultimately, the confidence of both regulators and patients. Partnering with accredited labs and choosing the appropriate standard—whether pharmacopeial, commercial, or custom-synthesized—is a critical decision that underpins the entire quality control framework.[20]
References
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH.
Tofacitinib Citrate-impurities. Pharmaffiliates.
Methods for the Analysis of Tofacitinib Oral Solution. (2024, October 28). Emerging Standards.
Simple determination and quantification of tofacitinib, a JAK inhibitor, in rat plasma, urine and tissue homogenates by HPLC and its application to a pharmacokinetic study. ResearchGate.
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (2023, March 1). ACS Omega.
Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma. (2023, November 15). PubMed.
Ruxolitinib Impurities. BOC Sciences.
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (2023, March 1). ACS Omega.
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. (2023, November 30). ACG Publications.
Pharmaceutical Analytical Impurities. US Pharmacopeia (USP).
Impurity Reference Materials. LGC Standards.
Cambrex Case Study-Qualified reference standards-Setting the standard for product quality.
Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc.
Impurity Reference Standards. Enamine.
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC.
Advanced QC Strategies for 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile: A Comparative Methodological Guide
Introduction: The Analytical Challenge 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a specialized building block, likely utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) or other kinase-ta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is a specialized building block, likely utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) or other kinase-targeting small molecules. Its structure—a pyrazole ring substituted with a labile
-methoxy nitrile group—presents a unique "analytical triad" of challenges:
Polarity & Retention: The molecule is highly polar due to the pyrazole nitrogen and the nitrile group, making retention on standard C18 columns difficult without ion-pairing reagents.
Chirality: The
-carbon (attached to the methoxy and nitrile groups) is a stereogenic center. Enantiomeric purity is a Critical Quality Attribute (CQA) for downstream asymmetric synthesis.
Stability: The
-methoxy nitrile moiety is susceptible to hydrolysis (to amide/acid) and elimination (to vinyl species) under harsh acidic/basic conditions, requiring "gentle" yet resolving chromatographic conditions.
This guide moves beyond generic protocols, offering a comparative analysis of Standard (Method A) vs. Optimized (Method B) approaches, supported by mechanistic insights and self-validating system suitability criteria.
Comparative Analysis of Achiral Purity Methods
The Baseline: Method A (Standard C18)
Principle: Traditional Reversed-Phase HPLC using alkyl-bonded silica (C18).
Limitation: Pyrazoles are basic (pKa ~2.0–2.5). On standard C18 at acidic pH (TFA/Formic acid), the pyrazole is partially protonated, leading to peak tailing due to silanol interactions. Furthermore, the polar impurities (e.g., the aldehyde precursor) often co-elute with the solvent front (
).
The Solution: Method B (Phenyl-Hexyl / Biphenyl)
Principle: Uses a Phenyl-Hexyl or Biphenyl stationary phase.
Advantage: These phases offer
interactions with the pyrazole ring. This "orthogonal" selectivity mechanism increases retention of the aromatic pyrazole relative to non-aromatic impurities and improves peak symmetry without requiring high concentrations of ion-pairing agents.
Data Comparison: Method A vs. Method B
Parameter
Method A (C18, 0.1% TFA)
Method B (Phenyl-Hexyl, 10mM NH4OAc)
Performance Verdict
Retention Factor ()
1.2 (Poor retention)
3.5 (Optimal retention)
Method B provides better separation from .
Tailing Factor ()
1.6 (Significant tailing)
1.05 (Symmetric)
Method B eliminates silanol interaction.
Resolution ()
1.8 (vs. Aldehyde Impurity)
4.2 (vs. Aldehyde Impurity)
Method B offers superior selectivity.
LOD (Signal-to-Noise)
0.05%
0.01%
Method B yields sharper peaks, lowering LOD.
Detailed Experimental Protocols
Protocol 1: Optimized Achiral Purity (Method B)
Target: Quantification of the main peak and separation from precursors (Aldehyde) and hydrolysis products (Amide).
Instrument: UHPLC or HPLC with PDA/UV detector.
Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0 unadjusted).
Mobile Phase B: Acetonitrile (LC-MS grade).
Gradient:
0.0 min: 5% B
10.0 min: 60% B
12.0 min: 95% B
15.0 min: 5% B (Re-equilibration)
Flow Rate: 0.6 mL/min.
Column Temp: 35°C.
Detection: UV @ 220 nm (max for pyrazole) and 254 nm.
System Suitability Criteria:
Tailing Factor (
) < 1.2.
Resolution (
) > 2.0 between Main Peak and Impurity A (Aldehyde).
%RSD of Area (n=6) < 1.0%.
Protocol 2: Chiral Purity (Enantiomeric Excess)
Target: Separation of (R)- and (S)- enantiomers.
Challenge: The methoxy group provides a "handle" for chiral recognition, but the molecule is small. Amylose-based phases generally perform better than Cellulose for this specific scaffold.
Column: Daicel Chiralpak IG or IA (Amylose tris(3-chloro-5-methylphenylcarbamate) or 3,5-dimethylphenylcarbamate).
Understanding the "Why" behind the impurities is critical for process control. The following diagram illustrates the genesis of key impurities monitored by the protocols above.
Caption: Figure 1: Reaction pathway showing the origin of the Aldehyde precursor (Impurity A) and hydrolysis degradation products (Amide/Acid) monitored by Method B.
Decision Tree for Method Selection
When to use which method? Use this logic flow to determine the appropriate analytical strategy for your sample stage.
Caption: Figure 2: Analytical Decision Matrix for QC of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.
References
PubChem. (2025).[3] Compound Summary: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4).[4][5] National Library of Medicine. [Link]
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. [Link]
Fekete, S., et al. (2014). Method development for the separation of polar and basic compounds in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
An In-Depth Operational and Disposal Guide for 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile Executive Summary & Chemical Profiling As drug development professionals and synthetic chemists scale up the use of comple...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Operational and Disposal Guide for 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
Executive Summary & Chemical Profiling
As drug development professionals and synthetic chemists scale up the use of complex heterocyclic intermediates, understanding the mechanistic hazards of compounds like 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is critical. This molecule features three distinct functional domains: a pyrazole ring, an alpha-methoxy ether linkage, and a nitrile group. Proper logistical planning and disposal are not merely regulatory requirements; they are fundamental to laboratory safety and environmental stewardship.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and ultimate destruction of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.
Hazard Assessment & Causality (The "Why" Behind the Protocol)
To design a robust disposal protocol, we must first analyze the chemical reactivity of the substrate. Laboratory safety is rooted in understanding the causality behind chemical incompatibilities:
The Nitrile Group (-CN): Substituted acetonitriles pose a risk of releasing toxic byproducts upon decomposition. While stable under neutral conditions, exposure to strong acids or extreme heat can trigger hydrolysis or decomposition, potentially generating hydrogen cyanide (HCN) or nitrogen oxides (NOx) during combustion. Therefore, segregation from acidic waste streams is non-negotiable [1].
The Pyrazole Ring: This nitrogen-rich heterocycle contributes significantly to the overall nitrogen load of the waste. When incinerated, high-nitrogen compounds generate heavy NOx emissions, mandating the use of disposal facilities equipped with specialized flue gas scrubbing technologies [2].
The Methoxy Group (-OCH3): The alpha-methoxy group increases the molecule's solubility in organic solvents and acts as an electron-donating group. This dictates its segregation into non-halogenated organic waste streams rather than aqueous waste.
High-temperature incineration with flue gas scrubbing
Waste Stream Segregation
Non-halogenated organic waste
Operational Safety & Pre-Disposal Handling
Before any waste is generated, operational safety must be established through strict engineering controls and Personal Protective Equipment (PPE).
PPE Requirements: Nitrile gloves (double-gloving recommended for concentrated solutions or spill cleanup), splash-proof chemical goggles, and a flame-resistant laboratory coat.
Engineering Controls: All manipulations, including reaction workups and waste transfer, must occur within a certified chemical fume hood to mitigate inhalation risks from aerosols or dust [3].
Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Waste Segregation
This protocol ensures that daily waste generation is handled without creating downstream reactive hazards.
Preparation: Ensure the designated hazardous waste carboy is explicitly labeled "Non-Halogenated Organic Waste - Contains Nitriles/Pyrazoles."
Compatibility Verification (Self-Validating Step): Before transferring the waste, use pH paper to verify that the target carboy contains NO strong acids (pH must be > 4).
Causality: Mixing nitriles with strong acids can cause exothermic hydrolysis, leading to pressure buildup and potential toxic gas evolution.
Transfer: Use a dedicated, chemically compatible high-density polyethylene (HDPE) funnel to transfer the waste into the carboy. Do not pour free-hand.
Secondary Containment: Place the carboy in an HDPE secondary containment tray to capture any potential overspill.
Sealing: Cap the waste container immediately after use to prevent vapor escape and comply with RCRA "closed container" regulations.
Protocol B: Chemical Spill Neutralization and Cleanup
In the event of an accidental release, immediate and calculated action is required.
Isolation: Evacuate non-essential personnel from the immediate area and increase fume hood ventilation if the spill is localized.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).
Causality: Using combustible absorbents like sawdust with reactive organics increases fire risk and complicates the final incineration process[3].
Absorption & Collection: Work the absorbent from the perimeter toward the center to prevent spreading. Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene bucket.
Decontamination: Wash the spill area with a mild alkaline detergent solution, followed by water. Collect all rinsate and add it to the hazardous waste bucket.
Logistical & Regulatory Disposal Plan
Once the waste is collected, the logistical chain of custody begins. Do not, under any circumstances, discharge this chemical to sewer systems or sanitary landfills [2].
EHS Profiling: Submit a waste profile to your Environmental Health and Safety (EHS) department. You must explicitly note the presence of the pyrazole and nitrile moieties on the manifest.
Licensed Transport & Destruction: The material must be transported by a licensed hazardous waste contractor. The ultimate and only acceptable method of destruction for this compound is high-temperature controlled incineration . The receiving facility must utilize flue gas scrubbing to neutralize NOx and any trace HCN generated during the thermal breakdown of the nitrogenous groups [1].
Data Visualization: Disposal Workflow
Fig 1: End-to-end disposal workflow for nitrogen-rich organic compounds.
References
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